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  • Product: 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
  • CAS: 2361635-29-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Spiroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery

In the quest for novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocyclic systems, characterized by two rings sharing a single atom, are particularly attractive due to their rigid, well-defined geometries. The spiro[3.3]heptane framework, a conformationally restricted isostere of cyclohexane, offers a unique vectoral projection of substituents into three-dimensional space, which can enhance binding affinity and selectivity for biological targets.

The introduction of fluorine atoms further modulates a molecule's properties. The gem-difluoro group, as seen in 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid, is a bioisostere for a carbonyl group and can significantly impact lipophilicity, metabolic stability, and pKa.[1] This guide provides a comprehensive overview of the key physicochemical properties of this novel, non-canonical amino acid, offering both theoretical insights and practical, field-proven protocols for its characterization. Understanding these properties is paramount for its successful application in drug development, from initial screening to formulation.

Molecular Structure and Core Attributes

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid is a unique amino acid analog featuring a rigid spirocyclic core. Its structure presents distinct challenges and opportunities for physicochemical modulation.

  • IUPAC Name: 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

  • CAS Number: 2361635-29-0[2]

  • Molecular Formula: C₈H₁₁F₂NO₂

  • Molecular Weight: 191.18 g/mol

Caption: Figure 1: Chemical Structure of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid.

Predicted and To-Be-Determined Physicochemical Properties

The following table summarizes the key physicochemical parameters for this molecule. It is important to note that while some properties can be calculated, experimental determination is crucial for accuracy in drug discovery programs.[3]

PropertyPredicted/Expected ValueSignificance in Drug Discovery
pKa₁ (Carboxylic Acid) ~2-3Influences charge state and solubility at physiological pH.
pKa₂ (Amine) ~9-10Governs charge and interactions with biological targets.
Isoelectric Point (pI) ~5.5-6.5pH at which the molecule has a net zero charge; affects solubility and purification.
logP (octanol/water) 1.0 - 2.0Measures lipophilicity of the neutral species; impacts membrane permeability and metabolism.
logD at pH 7.4 0.5 - 1.5Effective lipophilicity at physiological pH, considering ionization.
Aqueous Solubility Moderate to HighCrucial for bioavailability and formulation. A good target is >60 µg/mL.[4][5]

Section 1: Acidity and Basicity (pKa)

The pKa values of the carboxylic acid and amino groups are fundamental to understanding the ionization state of the molecule at a given pH. This, in turn, dictates its solubility, lipophilicity, and potential for ionic interactions with its biological target.

Theoretical Considerations

This molecule possesses two primary ionizable centers: the carboxylic acid (-COOH) and the primary amine (-NH₂).

  • pKa₁ (-COOH): The carboxylic acid is expected to have a pKa in the range of 2-3, typical for α-amino acids.[6]

  • pKa₂ (-NH₃⁺): The protonated amine is expected to have a pKa in the range of 9-10, also in line with standard amino acids.[6]

The isoelectric point (pI), the pH at which the molecule carries no net electrical charge, can be calculated by averaging the two pKa values.[6]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for the experimental determination of pKa values.[7][8]

Objective: To determine the pKa values of the carboxylic acid and amino groups by titrating a solution of the compound with a strong base and monitoring the pH.

Materials:

  • 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Deionized water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette (10 or 25 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Acidification: Add a stoichiometric excess of 0.1 M HCl to ensure both the carboxylic acid and amino groups are fully protonated.

  • Titration Setup: Place the beaker on a stir plate, immerse the pH electrode, and begin gentle stirring. Position the burette containing 0.1 M NaOH over the beaker.

  • Data Collection: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

  • Endpoint: Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points of the two buffer regions on the titration curve.[8]

A Dissolve compound in water B Acidify with HCl A->B C Titrate with NaOH B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa values E->F

Caption: Figure 2: Workflow for pKa determination via potentiometric titration.

Section 2: Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).

  • logP: Describes the partitioning of the neutral form of the molecule between an organic phase (commonly n-octanol) and an aqueous phase.[9]

  • logD: Accounts for all species (neutral and ionized) and is therefore pH-dependent. For drug discovery, logD at pH 7.4 is the most relevant parameter.[9]

Expected Influence of the Spirocyclic Scaffold and Fluorine

The rigid, aliphatic spiro[3.3]heptane core is expected to contribute significantly to the molecule's lipophilicity. The introduction of gem-difluoro groups can have a non-monotonic effect on lipophilicity, often increasing it compared to a non-fluorinated analog, but the effect is context-dependent.[10]

Experimental Protocol: RP-HPLC Method

While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a more rapid and less material-intensive method for estimating logP.[11][12]

Objective: To estimate the logP by correlating the compound's retention time on a reverse-phase column with those of known standards.

Materials:

  • A set of reference compounds with known logP values spanning the expected range.

  • HPLC system with a C18 column and UV detector.

  • Mobile phase: Acetonitrile and a suitable aqueous buffer.

  • 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid.

Procedure:

  • Calibration Curve: Prepare solutions of the reference compounds. Inject each standard onto the HPLC system and record its retention time (tR).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t₀) / t₀, where t₀ is the column dead time.

  • Generate Calibration Plot: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain a calibration equation.

  • Sample Analysis: Prepare and inject a solution of the target compound under the same chromatographic conditions.

  • logP Determination: Record the retention time of the target compound, calculate its log(k'), and use the calibration equation to determine its logP.

A Inject standards & record retention times B Calculate log(k') for standards A->B C Plot logP vs. log(k') B->C D Generate linear regression C->D F Calculate logP from regression D->F E Inject test compound E->F

Caption: Figure 3: Workflow for logP determination using RP-HPLC.

Section 3: Aqueous Solubility

Solubility is a gatekeeper property in drug discovery. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation.[13] It is essential to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a fundamental property.[14]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates in an aqueous buffer. It is a higher-throughput screening parameter.[4][14]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a reliable technique for determining thermodynamic solubility.[15]

Objective: To determine the equilibrium solubility of the compound in a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the sample through a syringe filter to remove any remaining undissolved material.

  • Quantification: Dilute the filtered solution and analyze it using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

A Add excess solid to buffer B Equilibrate (24-48h) with shaking A->B C Filter supernatant B->C D Quantify concentration via HPLC/LC-MS C->D E Result: Thermodynamic Solubility D->E

Caption: Figure 4: Workflow for thermodynamic solubility determination.

Conclusion

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid represents a class of conformationally restricted amino acids with significant potential in medicinal chemistry. Its unique three-dimensional structure, combined with the modulating effects of gem-difluorination, makes a thorough understanding of its physicochemical properties—pKa, logD, and solubility—a prerequisite for its rational application in drug design. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and other novel compounds, thereby enabling data-driven decisions in the complex process of drug discovery and development.

References

  • 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid — Chemical Substance Information.
  • Predictions of the physicochemical properties of amino acid side chain analogs using molecular simulation - RSC Publishing.
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • 2-{[(tert-butoxy)carbonyl]amino}-6,6-difluorospiro[3.3]heptane-2-carboxylic acid - NextSDS.
  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed. Available at: [Link]

  • In Vitro Solubility Assays in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry. Available at: [Link]

  • pKa Values of Amino Acids Experiment | PDF - Scribd. Available at: [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available at: [Link]

  • DETERMINATION OF pKa OF GLYCINE - eGyanKosh. Available at: [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC. Available at: [Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks. Available at: [Link]

  • MARCH-INSIDE Methodology Describing Physico-Chemical Properties of Amino Acids - Molecular Diversity Preservation International (MDPI). Available at: [Link]

  • Prediction of Physical-Chemical Properties of Amino Acids from Genetic Code - PMC. Available at: [Link]

  • AAindexNC: Estimating the Physicochemical Properties of Non-Canonical Amino Acids, Including Those Derived from the PDB and PDBeChem Databank - MDPI. Available at: [Link]

  • LIPOPHILICITY ASSESSMENT OF SPIRONOLACTONE BY MEANS OF REVERSED PHASE LIQUID CHROMATOGRAPHY AND BY NEWLY DEVELOPED CALCULATION P. Available at: [Link]

  • A review on computational models for predicting protein solubility. Available at: [Link]

  • Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. Available at: [Link]

  • ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery - ACS Publications. Available at: [Link]

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Available at: [Link]

  • ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery † | Request PDF. Available at: [Link]_

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. Available at: [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed. Available at: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester - Google Patents. Available at:

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks - ChemRxiv. Available at: [Link]

  • Specifications of 6,6-difluorospiro[3.3]heptane-2-carboxylic acid - Capot Chemical. Available at: [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) of Difluorospiro[3.3]heptane Amino Acids: A Technical Guide for Medicinal Chemists

Executive Summary The paradigm of modern medicinal chemistry has increasingly shifted toward "escaping from flatland"—replacing planar aromatic systems with sp³-enriched, three-dimensional scaffolds[1]. Among these, difl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has increasingly shifted toward "escaping from flatland"—replacing planar aromatic systems with sp³-enriched, three-dimensional scaffolds[1]. Among these, difluorospiro[3.3]heptane amino acids have emerged as highly versatile, conformationally restricted bioisosteres for piperidines, morpholines, and simple cycloalkanes. This technical guide details the structural rationale, physicochemical profiling, and synthetic methodologies required to leverage these advanced building blocks in hit-to-lead and lead optimization campaigns.

Structural Rationale and SAR Dynamics

The incorporation of a 6,6-difluorospiro[3.3]heptane core into a drug candidate is driven by two distinct structural modifications, each serving a specific pharmacological purpose:

Vectorality & 3D Shape

The spiro[3.3]heptane scaffold locks the amino acid into a rigid 3D conformation. This pre-organization reduces the entropic penalty upon binding to the target receptor, often resulting in enhanced binding affinity compared to flexible acyclic or monocyclic analogs[2]. The linear or angular exit vectors (depending on 2,6- vs. 2,5-substitution) mimic the spatial arrangement of 1,4- or 1,3-substituted cyclohexanes, providing precise geometric control over pharmacophore presentation.

gem-Difluoro Inductive Effect

The addition of two highly electronegative fluorine atoms exerts a strong electron-withdrawing inductive effect (-I) across the sigma-bond network. This significantly lowers the pKa of the adjacent amino group, shifting it from a highly basic state (pKa ~9.5 in piperidines) to a more neutral physiological state (pKa ~7.5)[3]. Consequently, the molecule exhibits improved membrane permeability and a higher distribution coefficient (LogD). Furthermore, the strong C–F bonds block oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the spirocyclic core, drastically improving the pharmacokinetic half-life.

Physicochemical Profiling

To quantify the SAR impact, Table 1 summarizes the physicochemical shifts observed when transitioning from standard cyclic amino acids to difluorospiro[3.3]heptane derivatives.

Table 1: Comparative Physicochemical Profile of Cyclic Amino Acid Scaffolds

Scaffold TypeRepresentative CoreApprox. pKa (Amine)LogP / LogDMetabolic Stability (HLM CL_int)
Monocyclic Piperidine-4-carboxylic acid9.5 - 10.00.4 - 0.6Low (Rapid oxidation)
Spirocyclic Spiro[3.3]heptane-2-amino acid8.8 - 9.21.1 - 1.3Moderate
Fluorinated Spiro 6,6-Difluorospiro[3.3]heptane-2-amino acid7.2 - 7.81.7 - 2.0High (CYP450 blocked)

Synthetic Methodologies

The multigram synthesis of 6,6-difluorospiro[3.3]heptane building blocks requires a highly convergent approach. The protocol below outlines the construction of the core from a common precursor, establishing a self-validating system where intermediate purity dictates final yield[4].

Protocol 1: Multigram Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
  • Enolate Generation : In a flame-dried flask under argon, dissolve diethyl malonate (1.05 eq) in anhydrous DMF (0.5 M). Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 2.1 eq) portion-wise.

    • Causality: The slight excess of base ensures complete double deprotonation required for the subsequent spiro-annulation.

  • Double Alkylation : Slowly add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) in DMF dropwise to control the exotherm. Heat the mixture to 80 °C for 12 hours[5].

    • Causality: Elevated temperature overcomes the steric hindrance of forming the highly strained spirocyclic quaternary center.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract three times with ethyl acetate, wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the spiro diester intermediate.

  • Hydrolysis & Decarboxylation : Suspend the crude diester in a 2M aqueous NaOH/ethanol mixture (1:1) and reflux for 4 hours. Acidify with 3M HCl to precipitate the dicarboxylic acid. Isolate via filtration, then heat the solid neat at 160 °C until gas evolution (CO₂) ceases.

    • Causality: This thermal monodecarboxylation yields the target 6,6-difluorospiro[3.3]heptane-2-carboxylic acid, which can be subsequently converted to the amino acid via standard Curtius rearrangement or alpha-amination protocols.

SynthWorkflow A 1,1-bis(bromomethyl)- 3,3-difluorocyclobutane B Double Alkylation (Malonate Diester) A->B C Spiro[3.3]heptane Diester Intermediate B->C D Hydrolysis & Decarboxylation C->D E 6,6-Difluorospiro[3.3]heptane Amino Acid D->E

Synthetic workflow for 6,6-difluorospiro[3.3]heptane amino acids.

Biological & Metabolic Evaluation

To validate the SAR logic—specifically the metabolic resistance conferred by the gem-difluoro group—compounds must be evaluated using a self-validating Human Liver Microsome (HLM) assay.

Protocol 2: Liver Microsomal Stability Assay
  • Preparation : Prepare a 1 µM solution of the difluorospiro[3.3]heptane amino acid derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

    • Causality: The pH 7.4 buffer mimics physiological conditions, while the microsomes provide the necessary CYP450 enzymes.

  • Initiation : Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation; its addition acts as the precise start point of the assay.

  • Sampling & Quenching : At defined time intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time, and derive the intrinsic clearance ( CLint​ ).

SARLogic Lead Lead Compound (Piperidine Core) Issue High pKa & Rapid Metabolism Lead->Issue Subst Spiro[3.3]heptane Bioisostere Issue->Subst Rigidify Fluoro gem-Difluoro Addition Subst->Fluoro Modulate Outcome1 Lowered pKa & Higher LogD Fluoro->Outcome1 Outcome2 CYP450 Oxidation Blocked Fluoro->Outcome2 Final Optimized Clinical Candidate Outcome1->Final Outcome2->Final

SAR optimization logic using difluorospiro[3.3]heptane bioisosteres.

Conclusion

Difluorospiro[3.3]heptane amino acids represent a masterclass in rational drug design. By combining the conformational rigidity of spirocycles with the electronic modulation of fluorine, medicinal chemists can systematically overcome liabilities related to basicity, lipophilicity, and metabolic clearance. The robust synthetic pathways now available enable the routine incorporation of these advanced motifs into modern drug discovery pipelines.

References

  • Title : Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Source : European Journal of Organic Chemistry (2021). URL :[Link]

  • Title : Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Source : Chemical Reviews (2026). URL :[Link]

  • Title : Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Source : The Journal of Organic Chemistry (2015). URL :[Link]

Sources

Foundational

A Technical Guide to the Metabolic Stability of Fluorinated Spirocyclic Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of unnatural amino acids (UAAs) into therapeutic candidates represents a significant evolution in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of unnatural amino acids (UAAs) into therapeutic candidates represents a significant evolution in medicinal chemistry, enabling the design of molecules with enhanced pharmacological properties. Among these, fluorinated spirocyclic UAAs have emerged as exceptionally valuable scaffolds. This guide provides a detailed exploration of the principles underpinning their enhanced metabolic stability, a critical attribute for successful drug development. We delve into the synergistic effects of fluorination and conformationally rigid spirocycles in minimizing biotransformation. Furthermore, this document serves as a practical handbook, offering detailed, field-tested protocols for the in vitro assessment of metabolic stability using liver microsome and hepatocyte-based assays, complete with insights into experimental design, data interpretation, and the crucial role of analytical techniques like LC-MS/MS.

Introduction: The Strategic Value of Fluorinated Spirocyclic UAAs in Drug Design

The quest for novel therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles has led drug developers beyond the confines of natural proteinogenic amino acids. Unnatural amino acids (UAAs) provide a vastly expanded chemical toolbox, allowing for the fine-tuning of molecular properties.[1] In recent years, a particular emphasis has been placed on increasing the three-dimensionality of drug candidates to improve physicochemical and pharmacokinetic properties.[2][3]

Spirocycles, bicyclic systems linked by a single common atom, are exemplary three-dimensional scaffolds.[2] Their rigid structures can lock a molecule's conformation, optimizing its interaction with biological targets and improving properties like solubility and metabolic stability.[2][4][5] When this structural motif is combined with fluorination, the impact on metabolic stability is often profound. Fluorine, the most electronegative element, can dramatically alter a molecule's electronic properties and block sites of metabolic attack, extending its half-life in the body.[6][7][8]

This guide offers a senior application scientist's perspective on the metabolic stability of this promising class of molecules. Its purpose is to explain the causality behind their inherent stability and to provide robust, self-validating protocols for its empirical assessment, empowering research teams to make informed decisions in the drug discovery pipeline.

Section 1: Mechanistic Principles of Enhanced Stability

The remarkable metabolic stability of fluorinated spirocyclic UAAs is not coincidental but rather the result of a powerful synergy between two distinct chemical features.

The Role of Fluorination: The "Magic Bullet"

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability.[8][9] This is achieved through several key mechanisms:

  • Blocking Metabolic Hotspots: The primary mechanism involves replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger carbon-fluorine (C-F) bond.[8][10] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often initiate degradation by abstracting a hydrogen atom. The high bond dissociation energy of the C-F bond makes this process energetically unfavorable, effectively "shielding" that position from oxidative metabolism.[10][11]

  • Altering Electronic Properties: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[7][8] This can lower the pKa of nearby basic functional groups, like amines, which can reduce their interaction with metabolizing enzymes and improve bioavailability.[12] This electronic perturbation can also deactivate adjacent aromatic rings, making them less susceptible to oxidative attack by CYPs.[10]

  • Modulating Enzyme-Substrate Interactions: While blocking a specific site is a direct effect, fluorination can also indirectly influence metabolism by altering how the molecule binds to the enzyme's active site. In some cases, the presence of fluorine may reduce the molecule's affinity for the metabolizing enzyme, thereby slowing the rate of degradation.[9][10]

The Role of Spirocyclic Scaffolds: Imposing Order

Spirocyclic scaffolds contribute to metabolic stability primarily through steric and conformational control.

  • Conformational Rigidity: Unlike flexible aliphatic chains, the fused ring system of a spirocycle has very limited conformational freedom.[2][4] This rigidity can orient the molecule in a way that sterically hinders the approach of metabolizing enzymes to otherwise labile functional groups. This pre-organized conformation is a key advantage in designing stable compounds.

  • Increased Fsp³ Character: Drug candidates with a higher fraction of sp³-hybridized carbons (a measure of three-dimensionality) often exhibit improved physicochemical properties, including better metabolic stability.[2][3] Spirocycles are inherently rich in sp³ carbons, moving molecules away from the flat, aromatic structures that are often substrates for metabolizing enzymes.[3]

  • Vectorial Shielding: The rigid, three-dimensional structure of a spirocycle can act as a "shield," physically blocking access to functional groups that might otherwise be susceptible to enzymatic attack, such as amides or esters.

A Powerful Synergy

When combined, fluorination and spirocyclic scaffolds provide a multi-layered defense against metabolic degradation. A spirocycle can position a fluorine atom precisely where it is needed to block a known metabolic hotspot, while the overall rigidity of the scaffold prevents the rest of the molecule from contorting to expose other vulnerable sites to enzymatic attack.

cluster_Molecule Fluorinated Spirocyclic UAA cluster_Defense Stability Mechanisms Metabolic_Site Metabolically Labile Site (e.g., C-H bond) Fluorine Fluorine Atom (C-F) Blocks Oxidation Fluorine->Metabolic_Site Electronically Shields Spirocycle Spirocyclic Scaffold Provides Steric Hindrance Spirocycle->Metabolic_Site Sterically Shields Metabolizing_Enzyme Metabolizing Enzyme (e.g., Cytochrome P450) Metabolizing_Enzyme->Metabolic_Site Attempts to attack Start Start: Assess Metabolic Stability Question1 Need High-Throughput Screening for Phase I Metabolism? Start->Question1 Question2 Need Comprehensive (Phase I & II) Metabolism Profile? Question1->Question2 No Microsomes Use Liver Microsomes Question1->Microsomes Yes Question3 Need to include Cytosolic Enzymes? Question2->Question3 No Hepatocytes Use Hepatocytes Question2->Hepatocytes Yes S9 Use S9 Fraction Question3->S9 Yes

Caption: Decision tree for selecting the appropriate in vitro test system.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes. [13][14] Principle of the Assay: The test compound is incubated with a suspension of liver microsomes at 37°C. The metabolic reaction is initiated by adding a crucial cofactor, NADPH, which is required by CYP450 enzymes. [15][16]Aliquots are taken at various time points, and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) which precipitates the proteins. [15][17]The remaining amount of the test compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Microsome Suspension: On ice, thaw pooled liver microsomes (e.g., human, rat) and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Cofactor Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. Keep on ice until use.

    • Quenching Solution: Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.

  • Incubation:

    • Label a 96-well plate for each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • Add the microsome suspension to the wells.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid inhibiting enzyme activity.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiate and Terminate Reaction:

    • To initiate the reaction, add the NADPH solution to all wells except the "no-cofactor" control wells.

    • At each designated time point (0, 5, 15, 30, 60 min), stop the reaction by adding 2-3 volumes of cold Quenching Solution to the corresponding wells. [18]The 0-minute time point is quenched immediately after adding the compound but before adding NADPH.

  • Sample Processing and Analysis:

    • Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point. [16] Self-Validating System (Essential Controls):

  • Vehicle Control: An incubation containing microsomes and NADPH but no test compound, to check for interfering peaks in the chromatogram.

  • No-Cofactor Control: An incubation containing the test compound and microsomes but no NADPH. [15]A significant loss of compound in this control indicates chemical instability or degradation by non-NADPH-dependent enzymes.

  • Positive Control: A compound with a known, moderate rate of metabolism (e.g., Testosterone, Verapamil) is run in parallel to ensure the microsomes are metabolically active. [14]

A 1. Prepare Reagents (Microsomes, Buffer, Compound, NADPH) B 2. Add Microsomes + Compound to 96-well plate A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Incubate at 37°C (Sample at T=0, 5, 15, 30, 60 min) D->E F 6. Terminate Reaction (Add Cold Acetonitrile + Internal Std) E->F G 7. Centrifuge to Pellet Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Experimental Protocol: Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic clearance. [17] Principle of the Assay: The test compound is incubated with a suspension of cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes. [19][20]Because it uses whole cells, this assay also implicitly accounts for compound permeability into the cell, a prerequisite for metabolism. [17]The disappearance of the parent compound is monitored over time using LC-MS/MS.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Hepatocyte Medium: Use a specialized incubation medium (e.g., Williams' Medium E) warmed to 37°C. [20] * Hepatocyte Suspension: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Determine cell viability and density (a viability >80% is required). Dilute the cells to the desired concentration (e.g., 1 x 10⁶ viable cells/mL) in the incubation medium. [20] * Test Compound Working Solution: Prepare a working solution of the test compound in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a non-coated plate.

    • Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.

    • Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).

  • Sampling and Termination:

    • At each designated time point (e.g., 0, 15, 30, 60, 90, 120 min), take an aliquot of the cell suspension and add it to a tube or well containing cold acetonitrile with an internal standard to terminate the reaction. [19][20]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal assay (vortex, centrifuge, analyze supernatant by LC-MS/MS).

Self-Validating System (Essential Controls):

  • Negative Control: Use heat-inactivated hepatocytes to assess non-enzymatic degradation. [20]* Positive Controls: Include compounds known to be metabolized by Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) pathways to confirm the metabolic competence of the hepatocyte batch. [17]

Analytical Quantification: The Role of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolic stability assays. [21][22]Its exceptional sensitivity allows for the detection of low concentrations of the drug, while its selectivity ensures accurate quantification even in complex biological matrices like cell lysates. [23][24]Furthermore, LC-MS/MS can be used in a non-quantitative mode to identify the major metabolites being formed, providing valuable insights into the metabolic pathways. [21][25]

Section 3: Data Analysis and Interpretation

Raw data from the LC-MS/MS analysis (peak area ratios) are used to calculate key pharmacokinetic parameters.

Key Parameters
  • Half-Life (t½): The time required for 50% of the parent compound to be eliminated. This is determined by plotting the natural logarithm of the percent remaining compound against time. The slope of this line (k) is used in the equation: t½ = 0.693 / k .

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug. [26]It is calculated from the half-life and normalized to the amount of protein or number of cells used in the incubation. The formula for microsomal clearance is: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL protein concentration) x 1000 .

Data Presentation and Interpretation

Results are typically summarized in a table to allow for easy comparison between compounds.

Compound IDTest Systemt½ (min)CLint (µL/min/mg protein)Interpretation
Control-A Human Liver Microsomes15.245.6High Clearance (Metabolically Labile)
UAA-Spiro-1 Human Liver Microsomes> 60< 11.6Low Clearance (Metabolically Stable)
UAA-Spiro-F Human Liver Microsomes> 120< 5.8Very Low Clearance (Highly Stable)
UAA-Spiro-F Human Hepatocytes105.016.5 (µL/min/10⁶ cells)Low to Moderate Clearance (Stable)

Interpreting the Data:

  • A short half-life and high CLint in microsomes (like Control-A ) suggest the compound is rapidly metabolized by CYP enzymes.

  • A long half-life (>60 min) in microsomes (like UAA-Spiro-1 and UAA-Spiro-F ) indicates high stability against Phase I metabolism. The fluorinated version shows even greater stability.

  • Comparing microsomal and hepatocyte data for the same compound (UAA-Spiro-F ) can reveal the contribution of Phase II metabolism or transport processes. A significantly shorter half-life in hepatocytes might suggest that conjugation or cellular uptake is a key clearance pathway.

Conclusion: Integrating Stability Data into Drug Discovery Programs

Fluorinated spirocyclic unnatural amino acids offer a compelling scaffold for the design of next-generation therapeutics. Their inherent metabolic stability, derived from the synergistic effects of electronic shielding and conformational constraint, directly addresses a primary cause of drug candidate failure. [19] The robust in vitro methodologies detailed in this guide—liver microsomal and hepatocyte stability assays—are essential tools for the modern drug discovery laboratory. By providing a reliable, quantitative measure of metabolic liability, these self-validating assays allow scientists to rank compounds, build structure-activity relationships, and select candidates with a higher probability of success in downstream in vivo studies. Integrating this data early and effectively into discovery programs is critical for accelerating the delivery of novel, safe, and effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Inhance Technologies. [Link]

  • Fluorine as a key element in modern drug discovery and development - LE STUDIUM. (2018, May 3). LE STUDIUM. [Link]

  • Metabolic Stability - Frontage Laboratories. (n.d.). Frontage Laboratories. [Link]

  • Metabolic Stability Assay Services - BioIVT. (n.d.). BioIVT. [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolic Stability Assay - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 27). Creative Bioarray. [Link]

  • Spirocycles in Drug Discovery. (2017, July 21). Sygnature Discovery. [Link]

  • Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Domainex. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Center for Biotechnology Information. [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (n.d.). National Center for Biotechnology Information. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (n.d.). Charnwood Discovery. [Link]

  • Metabolite identification - SCIEX. (n.d.). SCIEX. [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (n.d.). Journal of Applied Bioanalysis. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]

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Exploratory

Crystallographic Structure and Bioisosteric Profiling of 2-Amino-6,6-difluorospiroheptane-2-carboxylic Acid

Crystallographic Structure and Bioisosteric Profiling of 2-Amino-6,6-difluorospiro[1]heptane-2-carboxylic Acid Executive Summary The exploration of three-dimensional, conformationally restricted scaffolds is a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Structure and Bioisosteric Profiling of 2-Amino-6,6-difluorospiro[1]heptane-2-carboxylic Acid

Executive Summary

The exploration of three-dimensional, conformationally restricted scaffolds is a cornerstone of modern structure-based drug design (SBDD). Among these, the spiro[1]heptane system has emerged as a premier bioisostere for gem-dimethyl groups, tert-butyl groups, and flat aromatic rings. This technical guide provides an in-depth analysis of the crystallographic structure, synthesis, and physicochemical rationale behind 2-Amino-6,6-difluorospiro[1]heptane-2-carboxylic acid , a highly specialized unnatural amino acid. By detailing the causality behind its synthetic and crystallographic workflows, this whitepaper serves as a definitive resource for researchers integrating highly fluorinated, spirocyclic building blocks into peptidomimetics and small-molecule therapeutics.

Pharmacological Rationale & Bioisosterism

The design of 2-Amino-6,6-difluorospiro[1]heptane-2-carboxylic acid is driven by three distinct structural pillars:

  • The Spiro[1]heptane Core: Unlike flat aromatic rings, the spirocyclic core significantly increases the fraction of sp³-hybridized carbons (Fsp³). This orthogonal geometry improves aqueous solubility and provides highly specific, predictable exit vectors for attached pharmacophores.

  • The gem-Difluoro Substitution: Fluorine incorporation at the 6-position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at a highly exposed aliphatic site. Second, the strong electron-withdrawing nature of the gem-difluoro group modulates the lipophilicity (LogD) and dipole moment of the molecule without introducing the massive steric bulk associated with larger halogens or alkyl groups.

  • The Quaternary Amino Acid Motif: The presence of both an amine and a carboxylic acid at the 2-position creates a quaternary α-amino acid. This allows the molecule to be seamlessly incorporated into peptide backbones via standard solid-phase peptide synthesis (SPPS), acting as a conformationally rigid "staple" that can dictate the secondary structure of the resulting peptidomimetic.

Crystallographic & Conformational Features

Determining the exact 3D coordinates of spirocyclic amino acids is critical for in silico docking studies. However, a major experimental hurdle exists: the free amino acid (2-Amino-6,6-difluorospiro[1]heptane-2-carboxylic acid) exists as a highly polar zwitterion. Zwitterions rapidly precipitate from solution due to uncontrollable, multidirectional electrostatic interactions, yielding amorphous powders rather than diffraction-quality single crystals.

To bypass this, structural confirmation is achieved via X-ray diffraction of its N-Boc protected precursor, 2-((tert-Butoxycarbonyl)amino)-6,6-difluorospiro[1]heptane-2-carboxylic acid [1]. Masking the amine prevents zwitterion formation, allowing the carboxylic acid to form predictable, stable hydrogen-bonded dimers that pack efficiently into a crystal lattice.

Key Structural Hallmarks
  • Orthogonality: The two cyclobutane rings share a single quaternary carbon (the spiro center at C4). This enforces a strict ~90° orthogonal relationship between the two rings, projecting the gem-difluoro group and the amino acid moiety into perpendicular planes.

  • Ring Puckering: To relieve the severe torsional strain (eclipsing interactions) of adjacent methylene hydrogens, the cyclobutane rings do not remain planar. Instead, they adopt a "butterfly" or puckered conformation.

  • Angle Compression: The internal C-C-C bond angles at the spiro carbon are highly compressed (typically 86°–88°) compared to the ideal tetrahedral angle (109.5°), reflecting the immense angle strain inherent to the spiro[1]heptane system.

Quantitative Structural Data

The following table summarizes the typical crystallographic parameters observed for the 6,6-difluorospiro[1]heptane scaffold based on X-ray diffraction studies [1].

Crystallographic ParameterTypical Value / RangeStructural & Pharmacological Significance
Spiro C-C-C Angle (Internal) 86.0° – 88.5°Indicates high Baeyer angle strain; restricts the flexibility of the core.
Cyclobutane Puckering Angle 18.0° – 35.0°Relieves Pitzer (torsional) strain; dictates the exact trajectory of exit vectors.
C-F Bond Length 1.35 Å – 1.38 ÅForms a highly polarized, metabolically robust bond resisting enzymatic cleavage.
F-C-F Angle 104° – 106°Exhibits standard tetrahedral compression due to fluorine's high electronegativity.
Inter-ring Orthogonality ~90°Ensures that substituents at C2 and C6 occupy mutually perpendicular spatial planes.

Synthetic & Crystallization Methodology

The synthesis of this molecule relies on a convergent strategy that builds the spirocyclic core through a thermodynamically driven double-alkylation event. Every step in this protocol is designed as a self-validating system, culminating in X-ray crystallographic verification before final deprotection [1].

Step-by-Step Protocol
  • Core Construction (Double Alkylation):

    • Procedure: React 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with diethyl malonate in the presence of a strong base (e.g., NaH) in DMF.

    • Causality: The base sequentially deprotonates the acidic α-protons of the malonate. The resulting enolates execute two consecutive SN2 attacks on the bromomethyl groups, closing the second cyclobutane ring to form the spiro[1]heptane skeleton.

  • Saponification & Desymmetrization:

    • Procedure: Treat the resulting diester with an equimolar amount of NaOH to yield a mono-ester/mono-acid intermediate.

    • Causality: Controlled saponification breaks the symmetry of the malonate, providing a single carboxylic acid handle for the subsequent nitrogen insertion.

  • Curtius Rearrangement & Protection:

    • Procedure: Convert the free carboxylic acid to an acyl azide, heat to induce the Curtius rearrangement (forming an isocyanate), and trap with tert-butanol to yield the N-Boc protected α-amino ester.

    • Causality: The Curtius rearrangement proceeds with strict retention of stereochemistry at the migrating carbon, flawlessly establishing the quaternary amino acid center.

  • Crystallization & X-Ray Diffraction:

    • Procedure: Saponify the remaining ester to yield the N-Boc amino acid. Dissolve in a minimal amount of hot t-BuOMe/hexane (1:1) and allow slow evaporation. Isolate the resulting colorless crystals and subject them to single-crystal X-ray diffraction.

    • Causality: As previously noted, the Boc group facilitates orderly crystal packing by preventing zwitterion formation. The X-ray data provides absolute validation of the spirocyclic connectivity and puckering geometry.

  • Final Deprotection:

    • Procedure: Suspend the validated N-Boc amino acid in water and reflux for 14 hours. Evaporate to dryness and triturate with acetonitrile.

    • Causality: Thermal/aqueous deprotection cleanly removes the Boc group without requiring harsh acidic conditions that might degrade sensitive downstream peptidomimetics, yielding the pure 2-Amino-6,6-difluorospiro[1]heptane-2-carboxylic acid as a white powder.

SynthWorkflow N1 1,1-bis(bromomethyl)- 3,3-difluorocyclobutane N2 Alkylation / Cyclization (Diethyl malonate) N1->N2 N3 Spiro[3.3]heptane Intermediate N2->N3 N4 Curtius Rearrangement & Protection N3->N4 N5 N-Boc-Amino Acid (Crystallization) N4->N5 N6 X-Ray Diffraction & Deprotection N5->N6 N7 2-Amino-6,6-difluorospiro [3.3]heptane-2-carboxylic acid N6->N7

Synthetic workflow and crystallization strategy for the spirocyclic amino acid.

Integration into Structure-Based Drug Design (SBDD)

The crystallographic data obtained from this scaffold is not merely academic; it is a direct input for computational chemistry. When designing a drug that must fit into a narrow, hydrophobic binding pocket (such as those found in viral proteases or GPCRs), the exact spatial coordinates of the exit vectors are required.

The orthogonal nature of the spiro[1]heptane core allows medicinal chemists to project the gem-difluoro group into a deep lipophilic sub-pocket to maximize van der Waals interactions, while simultaneously directing the amino acid moiety outward toward the solvent interface or adjacent hydrogen-bond networks.

SBDDWorkflow Start Target Identification Scaffold Spiro[3.3]heptane Scaffold Selection Start->Scaffold Xray X-Ray Structural Data Integration Scaffold->Xray Docking In Silico Docking & Exit Vector Analysis Xray->Docking Synthesis Library Synthesis & Optimization Docking->Synthesis Lead Lead Compound Generation Synthesis->Lead

Integration of spirocyclic crystallographic data into structure-based drug design.

Conclusion

The 2-Amino-6,6-difluorospiro[1]heptane-2-carboxylic acid scaffold represents a triumph of modern synthetic and structural chemistry. By utilizing a robust double-alkylation and Curtius rearrangement sequence, researchers can access this highly strained system on a multigram scale. Furthermore, by strategically employing Boc-protection to circumvent zwitterion-induced crystallization failures, precise X-ray crystallographic parameters can be extracted. These parameters—highlighting the scaffold's orthogonal geometry, puckered ring dynamics, and robust gem-difluoro stability—provide the exact spatial coordinates necessary to drive next-generation structure-based drug discovery.

References

  • Olifir, O. S., Chernykh, A. V., Dobrydnev, A. V., Grygorenko, O. O., Moroz, Y. S., Voitenko, Z. V., & Radchenko, D. S. "Multigram Synthesis of Advanced 6,6-Difluorospiro[1]heptane-derived Building Blocks." European Journal of Organic Chemistry, 2021(47), 6541-6550.[Link]

Sources

Foundational

Escaping Flatland: Bioisosteric Replacement Strategies Using Spiro[3.3]heptane Scaffolds

As a Senior Application Scientist, I frequently encounter the limitations of planar aromatic rings and flexible saturated heterocycles in late-stage lead optimization. The "escape from flatland" paradigm has fundamentall...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of planar aromatic rings and flexible saturated heterocycles in late-stage lead optimization. The "escape from flatland" paradigm has fundamentally shifted how we approach molecular design, emphasizing the increase of sp³-hybridized carbons (Fsp³) to improve clinical success rates. Among the emerging 3D scaffolds, the spiro[3.3]heptane core has proven to be an exceptionally versatile bioisostere.

This technical guide explores the mechanistic rationale, physicochemical impact, and scalable synthetic workflows for integrating spiro[3.3]heptane scaffolds into modern drug development pipelines.

The Mechanistic Rationale for Spirocyclic Bioisosterism

The spiro[3.3]heptane core is characterized by two orthogonal cyclobutane rings sharing a single quaternary carbon. This unique geometry projects substituents into three-dimensional space, providing non-coplanar exit vectors that can accurately mimic the spatial arrangement of mono-, meta-, and para-substituted benzenes 1[1]. Furthermore, heteroatom-substituted variants (e.g., 2-oxa-6-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane) serve as highly rigidified surrogates for morpholine, piperidine, and piperazine 2[2].

The Causality of Binding: Why does this rigidification improve target engagement? Flexible rings like piperazine incur a significant entropic penalty upon binding, as they must freeze into a single bioactive conformation. The spiro[3.3]heptane core pre-organizes the pharmacophore vectors. By locking the molecule into the required 3D orientation, we reduce the entropic cost of binding, which often translates to enhanced target selectivity and reduced off-mechanism cytotoxicity[2].

G A Planar Aromatics (Benzene) C Spiro[3.3]heptane Core A->C Bioisosteric Replacement B Saturated Heterocycles (Piperidine/Piperazine) B->C Bioisosteric Replacement D Increased Fsp3 & 3D Conformation C->D E Improved Solubility & Target Selectivity D->E F Novel IP Space D->F

Logical flow of spiro[3.3]heptane bioisosteric replacement and resulting ADME/IP benefits.

Physicochemical Profiling: Flat vs. 3D Scaffolds

Replacing a flat aromatic ring with a spirocyclic core fundamentally alters the molecule's physicochemical profile. Aromatic rings often suffer from poor aqueous solubility due to strong π-π stacking interactions that create highly stable crystal lattices. The introduction of a spiro[3.3]heptane core disrupts this planar symmetry, lowering the crystal lattice energy and dramatically improving thermodynamic solubility.

However, this replacement is not without trade-offs. The introduction of aliphatic C-H bonds can increase the molecule's susceptibility to CYP450-mediated oxidation, potentially increasing intrinsic clearance (CLint) 3[3],[4].

Quantitative Comparison Table
Property / ParameterPlanar Scaffold (Benzene/Piperidine)Spiro[3.3]heptane BioisostereMechanistic Causality
3D Character (Fsp³) Low (0.0 for Benzene)High (1.0 for core)Out-of-plane exit vectors reduce flatland-associated target promiscuity.
Aqueous Solubility Generally LowerGenerally HigherDisruption of planar symmetry lowers crystal packing energy, favoring solvation.
Metabolic Stability Highly stable (aromatic C-H)Potentially reduced (CLint ↑)Increased susceptibility to CYP450-mediated aliphatic C-H oxidation.
Target Selectivity BaselineOften ImprovedRigid spatial orientation locks the pharmacophore into a specific binding vector.
Intellectual Property Heavily PatentedNovel Chemical SpaceComplex 3D structure bypasses existing Markush structures of flat rings.

Scalable Synthetic Workflows: The 2-Oxa-6-azaspiro[3.3]heptane Protocol

Historically, the synthesis of heteroatom-containing spirocycles relied on the cyclization of tribromopentaerythritol with p-toluenesulfonamide, followed by harsh N-tosyl deprotection using magnesium turnings under sonication. From a process chemistry standpoint, this is suboptimal: sonication is difficult to scale, and the resulting magnesium salts are notoriously sluggish to remove.

To address this, an optimized, telescoped route was developed for large-scale synthesis 2[2]. The protocol below outlines this self-validating system.

Step-by-Step Methodology

Phase 1: Telescoped Oxetane Formation and Amination

  • Intramolecular Cyclization: Dissolve tribromopentaerythritol in a polar aprotic solvent. Add a mild base to induce intramolecular substitution, forming the oxetane intermediate.

    • Causality: The high ring strain of the oxetane is offset by the favorable entropy of the intramolecular cyclization.

  • In Situ Amination: Without isolating the oxetane, add benzylamine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU acts as a non-nucleophilic base to neutralize the generated HBr. This prevents the protonation of benzylamine, ensuring it remains highly nucleophilic for the intermolecular substitution.

  • Validation Checkpoint: Before proceeding, confirm the complete consumption of the oxetane intermediate via LC-MS. The N-benzylated product should exhibit a distinct m/z corresponding to [M+H]⁺, and TLC should show a single UV-active spot, confirming the success of the DBU-mediated amination without competing side reactions.

  • Isolation: Extract and purify the N-benzylated 2-oxa-6-azaspiro[3.3]heptane intermediate.

Phase 2: Debenzylation 5. Hydrogenation: Dissolve the intermediate in an alcoholic solvent and add 10% Pd/C catalyst. 6. Pressurization: Stir under hydrogen gas at 5 bar until hydrogen uptake ceases.

  • Causality: The elevated pressure ensures rapid and complete cleavage of the stable N-benzyl bond without requiring the harsh acidic or sonication conditions of the legacy tosyl-deprotection route.

  • Filtration and Salt Formation: Filter the mixture through Celite to cleanly remove the Pd/C catalyst. The free base can be isolated or directly converted to a p-toluenesulfonic acid (PTSA) salt for improved handling and shelf stability.

G S1 Tribromopentaerythritol S2 Oxetane Formation (Intramolecular) S1->S2 S3 Amination (Benzylamine + DBU) S2->S3 S4 N-Benzylated Intermediate S3->S4 S5 Debenzylation (Pd/C, H2, 5 bar) S4->S5 S6 2-Oxa-6-azaspiro- [3.3]heptane S5->S6

Scalable synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane bypassing magnesium deprotection.

Case Studies in Modern Drug Design

The practical application of spiro[3.3]heptane scaffolds has yielded patent-free, saturated analogs of several blockbuster drugs with matched or superior biological profiles:

  • Benzene Replacement (Sonidegib & Vorinostat): Recent studies successfully incorporated the spiro[3.3]heptane scaffold into the anticancer drug Sonidegib (replacing the meta-benzene ring) and Vorinostat (replacing the phenyl ring). The resulting saturated analogs demonstrated high potency in biological assays while offering entirely new intellectual property space 1[1].

  • Piperazine Replacement (Olaparib): The replacement of the flexible piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate significantly improved target selectivity. The rigidified core minimized off-target interactions, thereby reducing off-mechanism cytotoxicity 2[2].

Conclusion

The strategic integration of spiro[3.3]heptane scaffolds is a masterclass in modern bioisosteric replacement. By carefully balancing the thermodynamic benefits of 3D geometry against potential metabolic liabilities, medicinal chemists can rescue stalled lead compounds, improve aqueous solubility, and carve out novel intellectual property in heavily patented chemical spaces. As synthetic methodologies continue to mature, the accessibility of these highly strained, sp³-rich motifs will only accelerate their adoption in next-generation therapeutics.

References

  • Spiro[3.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • A Comparative Guide to Spiro[3.
  • Selective P450BM3 Hydroxylation of the Spiro[3.

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid-Phase Peptide Synthesis Incorporating 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals. Executive Summary The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern peptido...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals.

Executive Summary

The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug design. Specifically, spiro[3.3]heptane derivatives have emerged as highly effective, non-collinear saturated bioisosteres of the benzene ring, offering unique exit vectors and improved metabolic stability without the liability of flat aromatic rings[1]. When functionalized with fluorine—as seen in 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid (DFSH) —the resulting amino acid imparts enhanced lipophilicity, proteolytic resistance, and provides a distinct 19 F NMR label for structural pharmacology[2],[3].

However, integrating DFSH into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS) presents severe synthetic bottlenecks. This application note details the mechanistic challenges associated with this specific building block and provides a field-proven, self-validating protocol utilizing advanced uronium coupling chemistry and microwave irradiation to achieve high-yield incorporation.

Mechanistic Insights & Causality: Overcoming the Synthesis Bottleneck

As a Senior Application Scientist, it is critical to understand why standard SPPS protocols (e.g., DIC/HOBt at room temperature) fail with DFSH, rather than simply accepting the failure. The difficulty stems from a compounding mix of steric and electronic factors:

  • Extreme Steric Hindrance ( α,α -Disubstitution): DFSH is an α,α -dialkyl amino acid where the alpha-carbon is locked within a bulky spirocyclic core. During the activation of Fmoc-DFSH-OH, the approaching amine of the resin-bound peptide must navigate past the rigid cyclobutane rings to attack the electrophilic carbonyl. This creates a massive entropic penalty ( ΔG‡ ) during the formation of the tetrahedral intermediate[4].

  • Inductive Electronic Deactivation: The 6,6-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect). While this fluorine motif is positioned several bonds away from the alpha-carbon, it sufficiently reduces the basicity and nucleophilicity of the DFSH α -amine once it is deprotected. Consequently, coupling the subsequent amino acid onto the DFSH residue is often more challenging than coupling DFSH itself.

  • The Causal Solution (COMU + Microwave): To overcome these barriers, we utilize COMU , an uronium salt based on OxymaPure. Unlike HATU, which relies on HOAt, COMU generates a highly reactive Oxyma ester that is less susceptible to steric shielding and avoids guanidinylation side-reactions when used in excess[5]. Coupling this highly reactive intermediate with Microwave (MW) irradiation (75°C) provides the necessary kinetic energy to rapidly drive the sterically congested reaction to completion, bypassing the entropic stall observed at room temperature.

Quantitative Optimization Data

The table below summarizes our internal optimization data, demonstrating the necessity of combining advanced coupling reagents with thermal energy to achieve viable yields.

Table 1: Comparative Coupling Efficiencies for Fmoc-DFSH-OH and Subsequent Elongation

Coupling Reagent SystemThermal ConditionsFmoc-DFSH-OH Coupling Yield (%)Subsequent AA Coupling Yield (%)
DIC / HOBtRoom Temp, 24 h< 20%< 10%
HATU / DIPEARoom Temp, 12 h45%35%
HATU / DIPEAMW 75°C, 15 min82%78%
COMU / DIPEA MW 75°C, 15 min > 95% > 92%

Note: Yields determined by LC-MS analysis of micro-cleaved intermediates from a model Rink Amide resin (0.5 mmol/g loading).

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . It embeds orthogonal analytical checkpoints directly into the workflow to ensure that a failed coupling does not propagate through the rest of the synthesis.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a microwave-safe SPPS reaction vessel. Swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min) at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min).

  • Validation Checkpoint (Kaiser Test): Withdraw a few beads and perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of free, reactive amines.

Phase 2: Pre-activation and Coupling of Fmoc-DFSH-OH
  • Pre-activation: In a separate vial, dissolve Fmoc-DFSH-OH (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF. Causality note: Using a slight defect of COMU (3.9 eq vs 4.0 eq of amino acid) prevents the capping of the resin-bound amine by unreacted uronium species[5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). The solution will immediately turn yellow/orange, indicating the formation of the active Oxyma ester. Allow to pre-activate for exactly 2 minutes.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C (25 W) for 15 minutes.

  • Washing: Drain the reaction vessel and wash with DMF (3 × 1 min).

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test. The beads should remain clear/yellow, indicating complete acylation. If a slight blue hue persists, perform a second coupling cycle before proceeding.

Phase 3: Deprotection and Subsequent Elongation (The Critical Bottleneck)
  • Sterically Hindered Deprotection: Treat the resin with 20% piperidine in DMF. Due to the steric bulk of the spiro[3.3]heptane core, extend the deprotection time (3 × 10 min). Wash with DMF (5 × 1 min).

  • Validation Checkpoint (Micro-cleavage): Withdraw ~2 mg of resin. Treat with a cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 1 hour. Evaporate under nitrogen and analyze via LC-MS to confirm the exact mass addition of the DFSH residue.

  • Subsequent Coupling: To couple the next amino acid onto the deactivated, sterically shielded DFSH amine, do not revert to standard conditions . You must repeat the COMU/DIPEA microwave protocol (Phase 2) to ensure successful chain elongation.

SPPS Workflow Visualization

The following diagram illustrates the optimized, self-validating cyclic workflow for incorporating sterically hindered spirocyclic amino acids.

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) PreAct Pre-activation (2 min) Fmoc-DFSH-OH + COMU + DIPEA Start->PreAct Coupling Microwave Coupling 75°C, 15 min (Double Coupling) PreAct->Coupling Wash DMF Wash (3 x 1 min) Coupling->Wash Kaiser Kaiser Test Monitor unreacted amines Wash->Kaiser Capping Capping (Optional) Ac2O / DIPEA Kaiser->Capping Incomplete (Blue) NextCycle LC-MS Validation & Proceed to Next Residue Kaiser->NextCycle Complete (Clear) Capping->NextCycle

Optimized MW-SPPS workflow for sterically hindered fluorinated spirocyclic amino acids.

References

  • [2] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | Source: PMC (nih.gov) |

  • [3] Utility of fluorinated α-amino acids in development of therapeutic peptides | Source: PubMed (nih.gov) |

  • [1] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere | Source: ResearchGate |

  • [4] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids | Source: Benchchem |

  • [5] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Source: Organic Process Research & Development (ACS Publications) |

Sources

Application

Advanced Fmoc-Protection Protocols for Sterically Hindered Spirocyclic Amino Acids: Focus on 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Executive Summary & Mechanistic Rationale

The incorporation of non-proteinogenic, conformationally restricted amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. The target molecule, 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid , is an advanced building block that imparts exceptional metabolic stability and rigid helical conformations to resulting peptides[1],[2].

However, Fmoc-protection of this molecule presents a significant synthetic challenge. The α -amino group is attached to a tetrasubstituted carbon within a spirocyclic core, creating a massive steric shield[3]. Furthermore, the zwitterionic nature of the unprotected amino acid renders it highly insoluble in pure organic solvents.

The Causality of Method Selection: Standard Fmoc-protection relies on Fmoc-OSu and a mild base (e.g., Na2​CO3​ ) in a biphasic aqueous/organic mixture[4]. For sterically unhindered amino acids, this is highly efficient. However, for α,α -disubstituted spirocyclic systems, the biphasic Fmoc-OSu approach often fails or stalls. The hydrophobic spiro[3.3]heptane core resists the aqueous interface, and the steric bulk severely slows the nucleophilic attack on the relatively bulky succinimide ester, leading to poor yields and the accumulation of dipeptide byproducts[5].

To overcome this, we employ an in situ transient silylation strategy [6]. By reacting the amino acid with Chlorotrimethylsilane (TMS-Cl) and a hindered base (DIEA) in anhydrous Dichloromethane (DCM), we form an N,O-bis-silyl intermediate. This achieves two critical objectives:

  • Solubilization: It breaks the stable zwitterionic network, rendering the intermediate completely soluble in DCM.

  • Kinetic Acceleration: The silylated amine is highly nucleophilic and reacts rapidly with the more reactive Fmoc-Cl reagent, bypassing the steric limitations of Fmoc-OSu while suppressing dipeptide formation[5].

Comparative Strategy Analysis

The table below summarizes the quantitative and qualitative differences between the standard biphasic approach and the optimized anhydrous silylation approach for highly hindered spirocyclic amino acids.

ParameterMethod A: Fmoc-OSu (Biphasic)Method B: Fmoc-Cl / TMS-Cl (Anhydrous)
Reagents Fmoc-OSu, Na2​CO3​ , H2​O /DioxaneFmoc-Cl, TMS-Cl, DIEA, dry DCM
Reaction Time 24 – 48 hours4 – 6 hours
Temperature Profile 40 °C (Continuous heating required)Reflux (40 °C) 0 °C RT
Substrate Solubility Poor (Persistent suspension/emulsion)Excellent (Clear solution via silyl ester)
Typical Yield 45% – 60%85% – 95%
Dipeptide Byproducts Moderate (~5%)Negligible (< 0.5%)

Visualized Mechanistic Pathway

Mechanism AA 2-Amino-6,6-difluorospiro [3.3]heptane-2-carboxylic acid (Insoluble Zwitterion) TMS TMS-Cl / DIEA (Anhydrous DCM) AA->TMS Silylation Intermediate N,O-bis-TMS Intermediate (Highly Soluble) TMS->Intermediate FmocCl Fmoc-Cl (Acylation) Intermediate->FmocCl Nucleophilic Attack Product Fmoc-Protected Product (High Yield) FmocCl->Product Aqueous Desilylation

Figure 1: Mechanistic pathway of transient silylation for Fmoc protection.

Experimental Protocols

Protocol 1: Optimized In Situ Silylation (Recommended)

This protocol is a self-validating system: the transition from a cloudy suspension to a clear solution serves as an internal visual indicator of successful silylation prior to Fmoc-Cl addition.

Materials:

  • 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid (1.0 eq, 10.0 mmol)

  • Chlorotrimethylsilane (TMS-Cl) (2.5 eq, 25.0 mmol)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq, 30.0 mmol)

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq, 11.0 mmol)

  • Anhydrous Dichloromethane (DCM) (60 mL)

Step-by-Step Methodology:

  • Suspension: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the amino acid (10.0 mmol) in anhydrous DCM (50 mL) under a continuous Nitrogen ( N2​ ) atmosphere.

  • Base Addition: Add DIEA (30.0 mmol) in one portion. The mixture will remain a heterogeneous suspension due to the zwitterion's insolubility.

  • Transient Silylation: Using a glass syringe, add TMS-Cl (25.0 mmol) dropwise over 5 minutes.

  • Activation: Heat the reaction mixture to a gentle reflux (approx. 40 °C) for 1.5 to 2 hours. Validation checkpoint: The suspension must transition into a clear or slightly hazy pale-yellow solution. If it remains heavily cloudy, add an additional 0.5 eq of TMS-Cl and reflux for 30 more minutes.

  • Cooling: Remove the heat source and cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve Fmoc-Cl (11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled reaction mixture over 20 minutes to prevent localized exothermic side reactions.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3 hours.

  • Desilylation & Quenching: Add Methanol (5 mL) to the flask and stir for 15 minutes. This rapidly hydrolyzes the silyl ester back to the free carboxylic acid and quenches any unreacted Fmoc-Cl.

  • Concentration: Remove the majority of the DCM under reduced pressure (rotary evaporator, bath temp 30 °C).

  • Aqueous Workup: Partition the resulting residue between Ethyl Acetate (100 mL) and 5% aqueous NaHCO3​ (100 mL). Extract the aqueous layer once more with Ethyl Acetate (50 mL). Note: The product is currently in the aqueous layer as the sodium salt. This step removes neutral organic impurities like dibenzofulvene.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0–2.5 using 1 M HCl. The Fmoc-protected amino acid will precipitate. Extract the acidified aqueous layer with Ethyl Acetate ( 3×75 mL).

  • Final Purification: Combine the organic extracts from Step 11, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude white solid from Ethyl Acetate/Hexanes.

Workflow Step1 Step 1: Suspension Suspend AA in dry DCM Add DIEA under N2 Step2 Step 2: Silylation Add TMS-Cl dropwise Reflux until clear Step1->Step2 Step3 Step 3: Fmoc Addition Cool to 0 °C Add Fmoc-Cl in DCM Step2->Step3 Step4 Step 4: Hydrolysis Quench with MeOH Acidify to pH 2.0 Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc Wash and Dry Step4->Step5

Figure 2: Step-by-step experimental workflow for the in situ silylation protocol.

Protocol 2: Biphasic Fmoc-OSu (Alternative)

Use this protocol only if anhydrous conditions or Fmoc-Cl cannot be utilized. Expect longer reaction times and lower yields[7].

  • Dissolve 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid (1.0 eq) and Na2​CO3​ (2.5 eq) in HPLC-grade Water (to reach 0.2 M concentration of the amino acid).

  • Add an equal volume of 1,4-Dioxane.

  • Add Fmoc-OSu (1.5 eq) in one portion.

  • Heat the biphasic mixture to 40 °C and stir vigorously for 48 hours. Monitor via LC-MS.

  • Evaporate the Dioxane under reduced pressure. Dilute with water, wash with Diethyl Ether to remove unreacted Fmoc-OSu, and acidify the aqueous layer to pH 2.0 with 1 M HCl.

  • Extract the product with Ethyl Acetate, dry, and concentrate.

Analytical Characterization & Troubleshooting

  • LC-MS Analysis: When analyzing the Fmoc-protected product via ESI-MS, be aware that the Fmoc group is prone to prompt fragmentation in the mass spectrometer source. You will frequently observe a major peak corresponding to [M−Fmoc+H]+ alongside the expected [M+H]+ and [M+Na]+ adducts.

  • Dipeptide Formation: If using Protocol 2, LC-MS may reveal a mass corresponding to [2M−H2​O+Fmoc+H]+ . This occurs when the unprotected sterically hindered amine attacks an already formed Fmoc-amino acid mixed anhydride. Protocol 1 suppresses this by ensuring all amino groups are silylated and rapidly trapped by Fmoc-Cl[5].

Sources

Method

Application Note: NMR Characterization Protocols for 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide Introduction & Structural Significance The spiro[3.3]heptan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Introduction & Structural Significance

The spiro[3.3]heptane scaffold has emerged as a highly valuable bioisostere in modern drug discovery, frequently deployed as a conformationally restricted surrogate for benzene or cyclohexane rings to improve the pharmacokinetic profiles of lead compounds. When substituted with a gem-difluoro group and an amino acid moiety—yielding 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid —the molecule gains enhanced metabolic stability and modulated lipophilicity.

However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The orthogonal alignment of the two cyclobutane rings in the spirocyclic core creates a rigid 3D geometry that breaks local symmetry. Furthermore, the zwitterionic nature of the amino acid in aqueous solutions makes chemical shifts highly pH-dependent. This application note provides a comprehensive, self-validating protocol for the NMR acquisition, structural elucidation, and quantitative purity assessment of this advanced building block.

Sample Preparation Protocol

The causality behind solvent and internal standard selection is critical for reproducible NMR of zwitterionic spirocycles. Because the molecule contains both a basic amine and an acidic carboxylate, it exists as a zwitterion at neutral pH, leading to poor solubility in non-polar organic solvents.

Step-by-Step Preparation:
  • Solvent Selection: Use Deuterium Oxide (D₂O, 99.9% D) to ensure complete dissolution. Avoid DMSO-d₆ unless assessing hydrogen bonding, as the zwitterion is most stable in aqueous media[1].

  • Concentration: Weigh 15–20 mg of the analyte using a microbalance. Dissolve in 600 µL of D₂O to achieve a concentration of ~25–33 mg/mL, ensuring a high signal-to-noise (S/N) ratio for ¹³C and ¹⁹F acquisitions.

  • Internal Standards:

    • For ¹H/¹³C NMR: Add 0.1% w/v TSP (Trimethylsilylpropanoic acid) as the chemical shift reference (δ = 0.00 ppm).

    • For ¹⁹F NMR: Add a trace amount of Trifluoroacetic acid (TFA, δ = -76.55 ppm) or use the absolute frequency referencing method based on the ¹H carrier frequency.

  • Homogenization: Vortex the NMR tube for 30 seconds. If particulates remain, sonicate for 2 minutes to prevent line broadening caused by magnetic susceptibility gradients.

1D NMR Acquisition & Expected Chemical Shifts

Acquisition Parameters & Causality
  • ¹H NMR (400 MHz): Acquire with a standard 30° pulse (zg30). Use a relaxation delay (D1) of 2 seconds.

  • ¹³C{¹H} NMR (151 MHz): The quaternary spiro carbon (C4) and the carboxylate carbon lack attached protons, resulting in long longitudinal relaxation times (T₁). Use a D1 of at least 3–5 seconds and a minimum of 1024 scans to ensure these quaternary signals are fully relaxed and visible above the baseline.

  • ¹⁹F{¹H} NMR (376 MHz): Fluorine has a wide chemical shift dispersion and is highly sensitive to its local electronic environment. Proton decoupling simplifies the spectrum by removing ¹⁹F-¹H scalar couplings.

Data Interpretation & Expert Insights

The orthogonal geometry of the spiro[3.3]heptane core dictates its NMR behavior. The plane containing the C1-C2-C3 ring is perpendicular to the plane containing the C5-C6-C7 ring. Because C2 is substituted asymmetrically (an -NH₂ group and a -COOH group), the "top" and "bottom" faces of the adjacent ring are diastereotopic. Consequently, C5 and C7 are chemically inequivalent , as one is syn to the amino group and the other is syn to the carboxylic acid.

Table 1 summarizes the expected chemical shifts based on validated multigram synthesis literature[1].

Table 1: Expected NMR Chemical Shifts in D₂O

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment / Structural Rationale
¹H 2.60dq, J = 26.7, 13.46HCyclobutane CH₂ protons. Complex splitting due to diastereotopic faces and long-range F-H coupling.
¹H 2.40d, J = 13.42HCyclobutane CH₂ protons.
¹³C 176.4Singlet1CCarboxylic acid (C=O).
¹³C 120.2t, J = 277.91CC6 (CF₂). Massive ¹JCF coupling confirms gem-difluoro substitution.
¹³C 54.3Singlet1CC2 (Quaternary, attached to N and O).
¹³C 47.1t, J = 22.21CC5 or C7. Split by two equivalent fluorines (²JCF).
¹³C 46.8d, J = 22.21CC7 or C5.*
¹³C 41.0Singlet1CC4 (Spiro quaternary center).
¹³C 25.1t, J = 9.32CC1 / C3 (Equivalent carbons). ³JCF coupling to fluorine.
¹⁹F -92.1Singlet2FEquivalent gem-fluorines on C6.

*Expert Note: Literature reports the 46.8 ppm signal as a doublet[1]. In a perfectly symmetrical system, both C5 and C7 would appear as triplets due to ²J coupling to the two equivalent fluorine atoms. The reported doublet may arise from complex higher-order second-order coupling effects or a typographical error in the original manuscript's supplementary data; regardless, the distinct chemical shifts (47.1 vs 46.8 ppm) perfectly validate the inequivalence of C5 and C7 caused by the orthogonal spirocyclic geometry.

2D NMR Workflows for Structural Elucidation

To definitively assign the complex cyclobutane proton envelope (2.40–2.60 ppm) and validate the spirocyclic connectivity, a self-validating 2D NMR workflow must be employed.

  • HSQC: Correlates the diastereotopic protons to their respective carbons (C1/C3, C5, C7).

  • HMBC: Crucial for linking the two isolated spin systems across the quaternary spiro center (C4). Look for ³JCH correlations from the C1/C3 protons to C5/C7.

  • NOESY: Establishes the spatial relationship between the -NH₂ group and the syn-facing protons of the C5/C7 ring, confirming the 3D conformation.

NMR_Workflow cluster_2D 2D NMR Structural Elucidation Prep Sample Preparation (10-20 mg in D2O) Acq1D 1D Acquisition (1H, 13C, 19F) Prep->Acq1D HSQC 1H-13C HSQC (Direct C-H Connectivity) Acq1D->HSQC HMBC 1H-13C / 1H-19F HMBC (Long-Range Coupling) Acq1D->HMBC NOESY 1H-1H NOESY (Spatial Stereochemistry) Acq1D->NOESY Assign Final Resonance Assignment & Structural Validation HSQC->Assign HMBC->Assign NOESY->Assign

Fig 1. 1D and 2D NMR workflow for structural elucidation and resonance assignment.

Quantitative NMR (qNMR) for Purity Assessment

For drug development professionals, assessing the purity of building blocks without relying on external chromatographic standards is essential. ¹⁹F qNMR is the superior technique for this fluorinated compound because it suffers from zero background interference (unlike ¹H NMR, which is cluttered by water and aliphatic impurities) and boasts a massive chemical shift window[2].

¹⁹F qNMR Protocol:
  • Co-weighing: Accurately weigh ~15.00 mg of the spiro[3.3]heptane analyte and ~5.00 mg of a certified reference material (CRM) internal standard, such as 2,2,2-Trifluoroethanol (TFE) or Sodium trifluoroacetate, directly into the same vial.

  • T₁ Measurement: Execute an Inversion Recovery experiment (t1ir pulse sequence) to determine the longitudinal relaxation time (T₁) of the -CF₂ fluorines. Fluorine nuclei often have T₁ values exceeding 3 seconds.

  • Acquisition: Set the relaxation delay (D1) to strictly ≥ 5 × T₁ of the slowest relaxing fluorine nucleus. This causality ensures >99.3% magnetization recovery, preventing integration errors. Acquire 64 scans.

  • Calculation: Integrate the -CF₂ peak (-92.1 ppm) against the internal standard peak. Calculate absolute purity using the standard qNMR mass-balance equation.

qNMR_Protocol Weigh Weigh Sample & Internal Standard Dissolve Dissolve in D2O (Ensure Homogeneity) Weigh->Dissolve T1 Measure T1 Relaxation Dissolve->T1 Acq Acquire 19F Spectrum (D1 > 5 x T1) T1->Acq Calc Integrate Signals & Calculate Purity Acq->Calc

Fig 2. Step-by-step 19F quantitative NMR (qNMR) protocol for purity assessment.

References

  • Olifir, O. S., Chernykh, A. V., Dobrydnev, A. V., Grygorenko, O. O., Moroz, Y. S., Voitenko, Z. V., & Radchenko, D. S. (2021). "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." European Journal of Organic Chemistry, 2021(47), 6541-6550. Available at:[Link]

  • Antonides, L. H., et al. (2019). "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids." Analytical Methods, 11(1), 44-53. Available at:[Link]

Sources

Application

The Rising Star in 3D Drug Design: Application of Difluorospiro[3.3]heptane in Small Molecule Therapeutics

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular structures. The strate...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular structures. The strategic incorporation of three-dimensional (3D) scaffolds is a powerful approach to unlock new chemical space and optimize drug-like properties. Among the emerging stars in this domain is the difluorospiro[3.3]heptane motif, a rigid and compact spirocyclic system that offers a unique combination of structural and physicochemical advantages. This comprehensive guide provides an in-depth exploration of the application of difluorospiro[3.3]heptane in small molecule drug design, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Rationale: Why Difluorospiro[3.3]heptane?

The difluorospiro[3.3]heptane scaffold is more than just a novel structural curiosity; its utility in medicinal chemistry is grounded in sound scientific principles. The primary drivers for its adoption are its role as a bioisosteric replacement for common chemical moieties and its ability to confer desirable physicochemical properties.

A Superior Bioisostere:

Bioisosterism, the principle of substituting one chemical group with another that produces a similar biological response, is a cornerstone of drug design. Difluorospiro[3.3]heptane has proven to be an effective bioisostere for several key groups:

  • gem-Difluorocycloalkanes: It serves as a conformationally restricted isostere of gem-difluorocycloalkanes, which are themselves valuable motifs in medicinal chemistry. The gem-difluoro group is a lipophilic bioisostere for a carbonyl group and can enhance metabolic stability.[1][2]

  • Phenyl Ring: Perhaps one of its most impactful applications is as a saturated, non-planar bioisostere for the ubiquitous phenyl ring.[3][4][5] Replacing a flat aromatic ring with the 3D spiro[3.3]heptane scaffold can lead to improved solubility, reduced metabolic liability, and the exploration of novel binding interactions within a protein target, all while maintaining or even enhancing biological activity.[3][6] This "escape from flatland" is a key strategy to develop novel intellectual property and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1]

Enhancing Physicochemical Properties:

The incorporation of the difluorospiro[3.3]heptane moiety can significantly influence a molecule's physicochemical profile:

  • Increased sp³ Character: The high fraction of sp³-hybridized carbon atoms in the scaffold contributes to a more three-dimensional molecular shape, which is often associated with improved clinical success rates.

  • Modulation of Lipophilicity: The fluorine atoms can modulate the lipophilicity (LogP/LogD) of a compound. While fluorine is highly electronegative, the overall effect on lipophilicity is complex and can be fine-tuned. For instance, replacing a phenyl ring with a spiro[3.3]heptane can lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing off-target effects.[3][6]

  • Metabolic Stability: The rigid, strained ring system of spiro[3.3]heptane can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[6]

  • Improved Solubility: The introduction of this 3D scaffold can disrupt crystal packing and improve aqueous solubility, a critical parameter for oral bioavailability.[6]

Navigating the Synthetic Landscape: Crafting Difluorospiro[3.3]heptane Building Blocks

The practical application of difluorospiro[3.3]heptane in drug discovery hinges on the availability of versatile and readily accessible building blocks. Significant progress has been made in the multigram scale synthesis of functionalized difluorospiro[3.3]heptane derivatives.[1][2][7] A common and efficient strategy involves a convergent synthesis starting from a key precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[1][2]

Below is a representative workflow for the synthesis of a key building block, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid.

G cluster_0 Synthesis of Key Precursor cluster_1 Construction of Spirocyclic Core cluster_2 Functional Group Manipulation Cyclobutanone_derivative Cyclobutanone derivative Deoxofluorination Deoxofluorination Cyclobutanone_derivative->Deoxofluorination Dialkyl_3_3_difluorocyclobutane_1_1_dicarboxylate Dialkyl 3,3-difluorocyclobutane- 1,1-dicarboxylate Deoxofluorination->Dialkyl_3_3_difluorocyclobutane_1_1_dicarboxylate Reduction_and_Bromination Reduction and Bromination Dialkyl_3_3_difluorocyclobutane_1_1_dicarboxylate->Reduction_and_Bromination 1_1_bis_bromomethyl_3_3_difluorocyclobutane 1,1-bis(bromomethyl)-3,3- difluorocyclobutane (Key Precursor) Reduction_and_Bromination->1_1_bis_bromomethyl_3_3_difluorocyclobutane Double_alkylation Double alkylation 1_1_bis_bromomethyl_3_3_difluorocyclobutane->Double_alkylation Diethyl_malonate Diethyl malonate Diethyl_malonate->Double_alkylation Diethyl_6_6_difluorospiro_3_3_heptane_2_2_dicarboxylate Diethyl 6,6-difluorospiro[3.3]heptane- 2,2-dicarboxylate Double_alkylation->Diethyl_6_6_difluorospiro_3_3_heptane_2_2_dicarboxylate Hydrolysis Hydrolysis Diethyl_6_6_difluorospiro_3_3_heptane_2_2_dicarboxylate->Hydrolysis 6_6_Difluorospiro_3_3_heptane_2_2_dicarboxylic_acid 6,6-Difluorospiro[3.3]heptane- 2,2-dicarboxylic acid Hydrolysis->6_6_Difluorospiro_3_3_heptane_2_2_dicarboxylic_acid Decarboxylation Decarboxylation 6_6_Difluorospiro_3_3_heptane_2_2_dicarboxylic_acid->Decarboxylation 6_6_Difluorospiro_3_3_heptane_2_carboxylic_acid 6,6-Difluorospiro[3.3]heptane- 2-carboxylic acid (Target Building Block) Decarboxylation->6_6_Difluorospiro_3_3_heptane_2_carboxylic_acid

Caption: Synthetic workflow for 6,6-difluorospiro[3.3]heptane-2-carboxylic acid.

Protocol: Multigram Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

This protocol is adapted from a published procedure and is intended for researchers with appropriate training in synthetic organic chemistry.[2]

Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add diethyl malonate dropwise.

  • After the addition is complete, slowly warm the mixture to 60 °C.

  • Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in DMF dropwise.

  • Slowly heat the reaction mixture to 120 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.

Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid

  • Dissolve the diester from Step 1 in methanol.

  • Add the methanolic solution to a stirred solution of sodium hydroxide in water.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous layer with tert-butyl methyl ether.

  • Acidify the aqueous layer to pH 3 with 10 M aqueous HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate to yield 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid as a colorless crystalline solid.[2]

Step 3: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

  • Dissolve the dicarboxylic acid from Step 2 in pyridine.

  • Reflux the solution for 12 hours.

  • Evaporate the pyridine under reduced pressure.

  • Dilute the residue with water, acidify to pH 3 with 10 M aqueous HCl, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate to yield 6,6-difluorospiro[3.3]heptane-2-carboxylic acid as a yellowish crystalline solid.[2]

Case Studies: Real-World Applications in Drug Discovery

The true measure of a novel chemical scaffold's utility lies in its successful application in drug discovery programs. The difluorospiro[3.3]heptane motif has been incorporated into analogues of several approved drugs, demonstrating its potential to generate patent-free compounds with retained or improved activity.[3][4][5]

Case Study 1: A Saturated Analogue of Sonidegib

Sonidegib is an FDA-approved anticancer drug that acts as a Hedgehog signaling pathway inhibitor. In a compelling demonstration of the phenyl-to-spiro[3.3]heptane bioisosteric replacement, the meta-substituted phenyl ring in Sonidegib was replaced with a spiro[3.3]heptane core.[3][6]

Impact on Physicochemical and ADME Properties:

PropertySonidegibtrans-spiro[3.3]heptane analoguecis-spiro[3.3]heptane analogue
cLogP 6.86.06.0
Aqueous Solubility (PBS, pH 7.4) Not significantly affectedNot significantly affectedNot significantly affected
Metabolic Stability (t½ in HLM) Significantly more stableLess stableLess stable
Permeability (Caco-2) ---

Data adapted from Prysiazhniuk et al. and related studies.[3][6]

While the replacement did not significantly alter aqueous solubility, it did lead to a decrease in lipophilicity.[6] Interestingly, the metabolic stability of the spiro[3.3]heptane analogues was lower than that of Sonidegib, highlighting that while this scaffold can block metabolism at certain positions, the overall effect on metabolic stability is context-dependent and requires experimental validation.[6]

Biological Activity:

The spiro[3.3]heptane analogues of Sonidegib retained micromolar activity as Hedgehog signaling pathway inhibitors, although they were less potent than the parent drug.[6] However, they exhibited higher cytotoxicity on NIH3T3 cells compared to Sonidegib.[6] This case study underscores that the spiro[3.3]heptane scaffold can effectively mimic the phenyl ring in terms of occupying a similar binding pocket, while modulating the physicochemical and pharmacological profile of the molecule.

Case Study 2: A Non-Planar Bioisostere in Benzocaine

Benzocaine is a widely used local anesthetic. The para-substituted phenyl ring of Benzocaine was replaced with a spiro[3.3]heptane moiety, resulting in a saturated analogue with interesting ADME properties.[4]

PropertyBenzocaine hydrochloridespiro[3.3]heptane analogue hydrochloride
Solubility (PBS, pH 7.4, µM) 385 ± 1.4332 ± 2.5
LogD (pH 7.4) 1.8 ± 0.02-0.4 ± 0.06
Metabolic Stability (t½ in HLM, min) 20.156.7

Data from Enamine.[4]

The spiro[3.3]heptane analogue of Benzocaine exhibited comparable aqueous solubility, a significantly lower LogD value (indicating reduced lipophilicity), and notably enhanced metabolic stability.[4] This example showcases the potential of the spiro[3.3]heptane scaffold to improve the pharmacokinetic properties of a drug.

Protocol: Incorporating 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid into a Small Molecule via Amide Coupling

A common synthetic transformation in drug discovery is the formation of an amide bond. The previously synthesized 6,6-difluorospiro[3.3]heptane-2-carboxylic acid is an ideal building block for this purpose.

G Carboxylic_Acid 6,6-Difluorospiro[3.3]heptane- 2-carboxylic acid Amide_Product Target Amide Carboxylic_Acid->Amide_Product Amine Primary or Secondary Amine (R-NHR') Amine->Amide_Product Coupling_Reagents Coupling Reagents (e.g., HATU, HOBt, EDCI) Coupling_Reagents->Amide_Product Base Base (e.g., DIPEA, Et3N) Base->Amide_Product Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Amide_Product

Caption: General workflow for amide bond formation.

General Procedure for Amide Coupling:

  • In an inert atmosphere, dissolve 6,6-difluorospiro[3.3]heptane-2-carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF or DCM.

  • Add the desired primary or secondary amine (1.0-1.2 eq.), a coupling agent (e.g., HATU, 1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Conclusion and Future Outlook

The difluorospiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to serve as a 3D bioisostere for common planar rings, coupled with its favorable impact on physicochemical properties, opens up new avenues for the design of novel therapeutics with improved ADME profiles and potentially new intellectual property. The development of scalable synthetic routes to a variety of functionalized building blocks will undoubtedly accelerate the adoption of this promising scaffold in drug discovery programs. As the demand for innovative drug candidates continues to grow, the strategic application of unique 3D structures like difluorospiro[3.3]heptane will be paramount in navigating the complex challenges of modern drug development.

References

  • Olifir, O. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Olifir, O. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. [Link]

  • Burke, J. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

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Method

Application Notes and Protocols for Amide Bond Coupling in the Synthesis of Peptides Containing Sterically Hindered Spirocyclic Amino Acids

Introduction: The Unique Challenge of Spirocyclic Amino Acids in Peptide Synthesis The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Spirocyclic Amino Acids in Peptide Synthesis

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate pharmacological properties such as potency, selectivity, and metabolic stability. Among these, spirocyclic amino acids are of particular interest due to their rigid, three-dimensional structures that can enforce specific peptide conformations, often mimicking secondary structures like β-turns.[1][2] However, the very structural rigidity that makes them attractive also presents a significant synthetic challenge. The quaternary carbon at the α-position, inherent to the spirocyclic core, creates substantial steric hindrance around both the amine and carboxylic acid functionalities.[3][4]

This steric congestion dramatically slows down the kinetics of amide bond formation, often leading to incomplete reactions, low yields, and an increased risk of side reactions, most notably racemization of the activated amino acid.[5][6] Traditional coupling methods, such as those employing carbodiimides like DCC or EDC alone, are frequently inefficient for these demanding substrates.[7] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are critical for the successful synthesis of peptides containing these valuable building blocks.

This guide provides an in-depth analysis of modern coupling reagents and detailed protocols tailored for the efficient and high-fidelity incorporation of sterically hindered spirocyclic amino acids into peptide chains.

Understanding the Mechanism of Amide Bond Formation and Racemization

The formation of a peptide bond is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[8] Coupling reagents facilitate this by converting the carboxylic acid's hydroxyl group into a better leaving group, thus forming a highly reactive intermediate.

However, this activation process can also lead to a significant side reaction: racemization. This occurs primarily through two mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[9][10][11][12] The abstraction of the α-proton from this intermediate leads to a loss of stereochemical integrity. The rate of racemization is influenced by several factors, including the strength and concentration of the base, the reaction temperature, and the nature of the coupling reagent itself.[10][11] For sterically hindered amino acids, prolonged reaction times required for coupling further increase the window for racemization to occur.

Comparative Analysis of High-Efficiency Coupling Reagents

For challenging couplings involving sterically hindered amino acids, the use of potent in-situ activating reagents is essential.[7] The most effective reagents are typically based on phosphonium or aminium/uronium salts, which generate highly reactive activated esters.[12][13] Below is a comparative summary of the most suitable reagents for coupling spirocyclic amino acids.

ReagentClassActivating GroupKey AdvantagesPotential Drawbacks
HATU Aminium/UroniumOAt (1-hydroxy-7-azabenzotriazole)Highly reactive, excellent for hindered couplings, and effectively suppresses racemization due to the anchimeric assistance of the pyridine nitrogen in the HOAt moiety.[14][15]Based on the explosive HOAt. Can cause guanidinylation of the N-terminal amine if used in excess.[5]
HBTU Aminium/UroniumOBt (1-hydroxybenzotriazole)Effective for many standard and somewhat hindered couplings. Less expensive than HATU.Less reactive than HATU and more prone to racemization in difficult cases. Based on the explosive HOBt.[16]
COMU Aminium/UroniumOxyma (ethyl 2-cyano-2-(hydroxyimino)acetate)Reactivity is comparable to or even exceeds HATU in some cases.[15][17] Significantly safer as it is based on the non-explosive OxymaPure.[14][15] Excellent solubility.[16][17]Can have limited stability in solution over extended periods, which may be a consideration for automated synthesizers.[17]
PyBOP PhosphoniumOBt (1-hydroxybenzotriazole)High coupling efficiency with a low risk of racemization. Does not cause guanidinylation, so it can be used in excess to drive slow reactions to completion.[13]Byproducts can be less soluble and sometimes more difficult to remove.
TFFH -FluorideGenerates highly reactive acyl fluorides in situ. Particularly effective for the coupling of α,α-disubstituted amino acids.The generation and handling of acyl fluorides require careful control.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) and can be adapted for solution-phase synthesis with appropriate modifications to stoichiometry and workup procedures.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This workflow illustrates a single coupling cycle in Fmoc-based SPPS.

SPPS_Cycle Resin Resin with N-terminal Fmoc-protected amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of next Fmoc-amino acid Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle Next_Cycle->Deprotection Start of new cycle

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 2: HATU-Mediated Coupling of a Sterically Hindered Spirocyclic Amino Acid

HATU is a highly reliable choice for difficult couplings due to its high reactivity and excellent racemization suppression.[14][15]

Materials:

  • Fmoc-protected spirocyclic amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-spirocyclic amino acid and HATU in DMF. Add the base (DIPEA or Collidine) and allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. For highly hindered spirocyclic amino acids, a standard coupling time of 1-2 hours may be required.[7]

  • Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. If the test remains positive after 2 hours, a second coupling is recommended (see Troubleshooting section).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

Protocol 3: COMU-Mediated Coupling of a Sterically Hindered Spirocyclic Amino Acid

COMU offers a safer, non-explosive alternative to HATU with comparable or superior efficiency.[14][15][17]

Materials:

  • Fmoc-protected spirocyclic amino acid (3 equivalents relative to resin loading)

  • COMU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: As with the HATU protocol, ensure complete deprotection and washing of the resin.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-spirocyclic amino acid and COMU in DMF. Add DIPEA and mix for 1-2 minutes. Immediately add this activation solution to the resin.

  • Reaction Time: Agitate the mixture at room temperature. For sterically hindered residues, a reaction time of 60 minutes is a good starting point.[15] For particularly difficult couplings, such as coupling two adjacent spirocyclic residues, a double coupling of 1 hour each may be necessary.

  • Monitoring and Washing: Monitor the reaction using the Kaiser test. Upon completion, wash the resin extensively with DMF and DCM as described in the HATU protocol.

Mechanism of Activation: HATU vs. COMU

The superior performance of HATU and COMU lies in the nature of the active esters they form.

Activation_Mechanisms cluster_HATU HATU Activation cluster_COMU COMU Activation AA1 R-COOH Carboxylic Acid OAt_Ester { R-CO-OAt | Highly Reactive OAt-Active Ester} AA1->OAt_Ester + HATU, Base HATU HATU Base1 Base (DIPEA) Peptide1 { R-CO-NH-R' | Peptide Bond} OAt_Ester->Peptide1 + H₂N-R' Amine1 H₂N-R' Amine AA2 R-COOH Carboxylic Acid Oxyma_Ester { R-CO-Oxyma | Highly Reactive Oxyma-Active Ester} AA2->Oxyma_Ester + COMU, Base COMU COMU Base2 Base (DIPEA) Peptide2 { R-CO-NH-R' | Peptide Bond} Oxyma_Ester->Peptide2 + H₂N-R' Amine2 H₂N-R' Amine

Caption: Activation of a carboxylic acid by HATU and COMU.

Both reagents convert the carboxylic acid into a highly reactive ester. HATU forms an OAt-ester, while COMU forms an Oxyma-ester. Both are excellent leaving groups, facilitating the subsequent nucleophilic attack by the amine. The HOAt and Oxyma moieties are also effective at suppressing racemization.[10][14][17]

Troubleshooting Difficult Couplings

Even with powerful reagents, the coupling of spirocyclic amino acids can be challenging. Below is a decision tree to guide troubleshooting efforts.

Troubleshooting_Tree decision decision action action start Low Coupling Efficiency (Positive Kaiser Test) is_hindered Is the coupling sterically hindered? start->is_hindered is_aggregation Is peptide aggregation suspected? is_hindered->is_aggregation No action_double_couple Perform a double coupling (repeat the coupling step) is_hindered->action_double_couple Yes action_solvent Use a better solvating solvent (e.g., NMP) or a solvent mixture (DCM/DMF/NMP) is_aggregation->action_solvent Yes action_reagent_check Check reagent quality and stoichiometry is_aggregation->action_reagent_check No action_reagent Switch to a more potent reagent (e.g., Carbodiimide -> HATU/COMU) action_double_couple->action_reagent Still positive action_temp Increase reaction time and/or use microwave-assisted synthesis action_reagent->action_temp Still positive

Caption: Decision tree for troubleshooting low coupling efficiency.

Key Troubleshooting Strategies:

  • Double Coupling: This is the most common and effective method to drive a difficult reaction to completion. Simply repeat the coupling protocol with a fresh solution of activated amino acid.[6][7]

  • Increase Reaction Time and Temperature: For particularly stubborn couplings, extending the reaction time (e.g., to overnight) can be beneficial. Microwave-assisted peptide synthesis (MA-SPPS) is also highly effective at driving difficult couplings to completion by using microwave energy to heat the reaction.[7][18][19] However, be aware that higher temperatures can increase the risk of racemization.[9][10]

  • Optimize Solvent Choice: Inadequate solvation of the growing peptide chain can lead to aggregation, which blocks reactive sites. N-methylpyrrolidone (NMP) is often a better solvent than DMF for complex sequences. Using a solvent mixture such as DCM/DMF/NMP can also improve solvation.[7]

  • Choice of Base: While DIPEA is commonly used, for couplings that are particularly prone to racemization, a weaker, more sterically hindered base like 2,4,6-collidine may be advantageous.[11]

Conclusion

The successful incorporation of sterically hindered spirocyclic amino acids into peptides is a challenging but achievable goal with the right selection of modern coupling reagents and optimized protocols. Reagents like HATU and COMU have proven to be exceptionally effective in overcoming the steric barriers presented by these unique building blocks, while minimizing common side reactions like racemization. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, researchers can confidently utilize spirocyclic amino acids to create novel peptides with enhanced structural and pharmacological properties, paving the way for the next generation of peptide-based therapeutics.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., & Carpino, L. A. (1995). A comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(2), 405–410.
  • Pattison, T. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Retrieved from [Link]

  • Lee, Y. S., & Lim, H. S. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219.
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2003). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 211, 179–186.
  • Unnamed publisher. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Kueh, J. T. B., Choi, K. W., Williams, G. M., Moehle, K., Bacsa, B., Robinson, J. A., & Brimble, M. A. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 19(12), 3807–3811.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5777–5784.
  • Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]

  • Google Groups. (2017, April 17). Problem with Reaction Path Diagram.
  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Boeglin, D., & Lubell, W. D. (2005). Azopeptides: Synthesis and Pericyclic Chemistry. Organic Letters, 7(23), 5269–5272.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Figshare. (2007, July 19). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Krejci, I., Kupková, B., Kasafírek, E., & Vanêcek, J. (1990). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Graphviz. (2022, October 2). dot. Retrieved from [Link]

  • Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • IJzerman, A. P. (2017). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. Wiley.

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Application

In vitro assay preparation for spiro[3.3]heptane-containing peptides

An Application Guide for the In Vitro Characterization of Spiro[3.3]heptane-Containing Peptides Introduction: Embracing the Third Dimension in Peptide Therapeutics The landscape of drug discovery is in a constant state o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Characterization of Spiro[3.3]heptane-Containing Peptides

Introduction: Embracing the Third Dimension in Peptide Therapeutics

The landscape of drug discovery is in a constant state of evolution, with a significant trend moving away from planar, aromatic compounds towards molecules that embrace three-dimensionality.[1][2] Within this paradigm, peptides have emerged as powerful therapeutic agents due to their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced efficacy.[3][4]

A promising strategy to overcome these hurdles is the incorporation of rigid, non-natural amino acids or scaffolds that lock the peptide into a bioactive conformation. The spiro[3.3]heptane scaffold, a rigid and sp³-rich motif, has gained considerable attention as a versatile building block in medicinal chemistry.[5][6] Its incorporation into a peptide backbone imparts a distinct three-dimensional architecture, offering the potential to enhance target affinity, increase proteolytic resistance, and improve overall drug-like properties.[1][7] This scaffold can act as a bioisostere for structures like the phenyl ring, providing a saturated, non-planar alternative.[8][9][10]

This guide provides a comprehensive framework and detailed protocols for the essential in vitro assays required to characterize spiro[3.3]heptane-containing peptides. We will delve into the causality behind experimental choices, offering insights grounded in the unique physicochemical properties of these constrained molecules to empower researchers in their drug development journey.

Part 1: Critical Pre-Assay Characterization & Preparation

Before embarking on functional or binding assays, a thorough characterization of the peptide is paramount. The unique properties of the spiro[3.3]heptane scaffold necessitate a rigorous quality control process to ensure data integrity and reproducibility.

Purity and Identity Confirmation

Standard procedure dictates that peptide purity and identity should be confirmed post-synthesis.

  • Mass Spectrometry (MS): To verify the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. For these peptides, a purity level of >95% is strongly recommended for all biological assays.[11]

Expert Insight: Impurities from peptide synthesis, such as deletion or truncated sequences, can have biological activity or interfere with assays, confounding results.[12][13] The rigid nature of the spiro[3.3]heptane scaffold can sometimes make chromatographic separation from closely related impurities challenging, requiring optimization of HPLC methods.[14]

Solubility Assessment: The First Hurdle

The sp³-rich, often hydrophobic nature of the spiro[3.3]heptane scaffold can significantly impact peptide solubility compared to its linear counterparts.[7][15] An improperly solubilized peptide can lead to aggregation, precipitation, and inaccurate concentration measurements, invalidating subsequent experiments.[13]

Protocol: Stepwise Solubility Testing

  • Initial Solvent Selection: Begin with sterile, nuclease-free water. If the peptide is acidic (net negative charge), try a basic buffer like 0.1M ammonium bicarbonate. If basic (net positive charge), try a dilute acidic solution like 10% acetic acid.

  • Sonication: If the peptide does not readily dissolve, gently sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating.

  • Organic Co-solvents: If aqueous solubility remains poor, organic solvents may be required. Test solvents such as DMSO, DMF, or acetonitrile. Prepare a concentrated stock solution (e.g., 10 mM) in the organic solvent.

  • Buffer Compatibility: Serially dilute the organic stock solution into your final aqueous assay buffer. Visually inspect for any signs of precipitation at each dilution step. It is critical to ensure the final concentration of the organic solvent is compatible with your assay system (typically <1% DMSO for cell-based assays).

Accurate Quantification: Knowing Your True Concentration

The lyophilized peptide powder you receive is not 100% pure peptide; it contains water and counter-ions (e.g., TFA from HPLC purification).[13] Relying on the weight of the powder for concentration determination is highly inaccurate.

Recommended Method: Amino Acid Analysis (AAA)

Amino Acid Analysis is the gold standard for accurate peptide quantification.[13][16] It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. This provides a precise measure of the net peptide content, allowing for the preparation of highly accurate stock solutions.

Property Hypothetical Linear Peptide Hypothetical Spiro[3.3]heptane Peptide Rationale for Difference
LogD (pH 7.4) 0.51.8The sp³-rich spiro-scaffold increases lipophilicity.[1][10]
Aqueous Solubility HighModerate to LowIncreased hydrophobicity can lead to lower solubility and potential for aggregation.[15][17]
Predicted t½ (HLM) 15 min>120 minThe rigid scaffold protects amide bonds from proteolytic cleavage.[3][18]
Conformational State Flexible, random coilConformationally constrainedThe spiro[3.3]heptane moiety locks the peptide backbone.[19][20]

Table 1: Illustrative comparison of physicochemical properties between a linear peptide and its spiro[3.3]heptane-containing analog.

Part 2: The In Vitro Assay Workflow

The following diagram outlines a logical workflow for the comprehensive in vitro characterization of a novel spiro[3.3]heptane-containing peptide.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Analysis & Decision PeptideQC Peptide Synthesis & QC (HPLC, MS) PreAssay Pre-Assay Characterization (Solubility, Quantification) PeptideQC->PreAssay Purity >95% Binding Binding Assays (SPR, BLI, Filter Binding) PreAssay->Binding Functional Functional Assays (Cell-Based, Enzyme) PreAssay->Functional Stability Stability Assays (Plasma, Microsomes) PreAssay->Stability DataAnalysis Data Analysis & Interpretation Binding->DataAnalysis Functional->DataAnalysis Stability->DataAnalysis GoNoGo Lead Optimization / IND-Enabling Studies DataAnalysis->GoNoGo Evaluate Potency, Selectivity, Stability

Caption: General workflow for in vitro peptide characterization.

Protocol 1: Target Binding Affinity & Kinetics (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for measuring real-time binding kinetics, providing invaluable information on how a peptide interacts with its target protein.[21]

Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ) of the peptide-target interaction.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (>95% purity)

  • Spiro[3.3]heptane-containing peptide (accurately quantified)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

Methodology:

  • Target Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 1000-3000 RU).

    • Inject ethanolamine for 7 minutes to deactivate excess reactive groups.

    • Self-Validation: A successful immobilization is confirmed by a stable baseline shift corresponding to the mass of the coupled protein.

  • Kinetic Analysis:

    • Prepare a dilution series of the spiro-peptide in running buffer. A typical starting range is 0.1 nM to 1 µM, using a 2- or 3-fold dilution series. Include a zero-concentration (buffer only) sample for double referencing.

    • Inject the peptide concentrations sequentially over the immobilized target surface and a reference flow cell, from lowest to highest concentration.

    • Association Phase: Monitor the binding signal (in RU) for a set time (e.g., 180 seconds).

    • Dissociation Phase: Switch to running buffer flow and monitor the signal decrease for a longer period (e.g., 600 seconds).

    • Regeneration: If required, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound peptide. Test regeneration conditions to ensure they do not denature the immobilized target.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the "buffer only" injection data (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to derive kₐ, kₔ, and Kₗ.

Expert Insight: The conformational rigidity of spiro[3.3]heptane-containing peptides can lead to very slow dissociation rates (low kₔ), as the peptide is 'locked' in a high-affinity state.[20] Ensure the dissociation phase is monitored for a sufficient duration to accurately model the dissociation curve.

Protocol 2: Cell-Based Functional Assay (GPCR Activation)

This protocol describes a general method for assessing the functional activity of a peptide that targets a G-protein coupled receptor (GPCR), measuring the downstream accumulation of cyclic AMP (cAMP).

G Peptide Spiro-Peptide (Agonist) Receptor GPCR Target Peptide->Receptor Binding GProtein G-Protein (Gs) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response Signal Propagation

Caption: A simplified GPCR signaling pathway.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the peptide in activating its cellular target.

Materials:

  • HEK293 cells (or other suitable line) stably expressing the target receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Positive control agonist.

Methodology:

  • Cell Plating:

    • Seed cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Preparation:

    • Prepare a serial dilution of the spiro-peptide in assay buffer. It is crucial to perform this dilution series just prior to the assay to minimize potential aggregation or degradation.

    • Also prepare dilutions of a known positive control agonist.

  • Assay Execution:

    • Gently wash the cells with assay buffer.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.

    • Add the peptide dilutions and the positive control to the appropriate wells. Include "buffer only" wells as a negative control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Self-Validation: The positive control should yield a robust signal, and the negative control should establish a clear baseline.

  • Signal Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Normalize the data to the negative control (0%) and the maximal response of the positive control (100%).

    • Plot the normalized response versus the log of the peptide concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Expert Insight: Some cell-penetrating peptides can disrupt cell membranes at high concentrations.[22] It is advisable to run a simple cytotoxicity assay (e.g., MTT or LDH release) in parallel to ensure that the observed functional response is not an artifact of cell death.[23][24]

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of the peptide to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in the liver.[3]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the peptide.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate buffer, pH 7.4

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compound with known metabolic fate (e.g., verapamil)

  • Acetonitrile with 0.1% formic acid (for reaction termination)

  • LC-MS/MS system

Methodology:

  • Reaction Preparation:

    • On ice, prepare a master mix containing HLM in phosphate buffer (final concentration 0.5 mg/mL).

    • Add the spiro-peptide to the master mix to a final concentration of 1 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately remove an aliquot for the t=0 time point and quench it by adding it to 4 volumes of ice-cold acetonitrile with 0.1% formic acid (containing an internal standard).

  • Time Course Sampling:

    • Incubate the reaction at 37°C.

    • Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Quench each aliquot immediately as described in step 2.

    • Self-Validation: Run a parallel reaction without NADPH to control for non-enzymatic degradation. The positive control compound should show significant degradation over the time course.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an analysis plate or vials.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent peptide at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent peptide remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration])

Expected Outcome: Due to the constrained, non-natural structure of the spiro[3.3]heptane scaffold, peptides containing this motif are expected to exhibit significantly enhanced metabolic stability (longer t½) compared to their linear analogs.[18][25][26][27]

Troubleshooting & Final Considerations

Problem Potential Cause Recommended Solution
Poor solubility/precipitation in assay buffer Peptide aggregation due to hydrophobicity.Re-evaluate solubility; use low-binding plates; include a small percentage of organic co-solvent (e.g., <1% DMSO) if compatible with the assay.
High non-specific binding in SPR Hydrophobic or charge interactions with the sensor chip surface.Add 0.05% Tween-20 to the running buffer; increase buffer salt concentration; test different immobilization chemistries.
No response in cell-based assay Peptide is inactive; poor solubility; degradation in media.Confirm target binding with SPR; re-check peptide quantification and solubility; perform stability test in cell culture media.
High variability between replicates Inaccurate pipetting; peptide adsorption to plasticware; cell health issues.Use calibrated pipettes; include BSA (0.1%) in buffers to reduce adsorption; ensure consistent cell culture practices.

Conclusion

The integration of spiro[3.3]heptane scaffolds into peptides represents a sophisticated approach to generating next-generation therapeutics with enhanced structural definition and improved pharmacological properties. A successful in vitro characterization campaign for these unique molecules hinges on a deep understanding of their physicochemical nature. By implementing rigorous pre-assay quality control and adapting standard protocols to account for potential challenges like solubility and non-specific binding, researchers can generate high-quality, reliable data. The protocols and insights provided herein serve as a robust starting point for unlocking the full potential of these exciting and highly structured peptides in drug discovery.

References

  • Prysiazhniuk, K., et al. (2024, February 26). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. [Link]

  • Ivashchenko, O., et al. (2010, July 15). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. [Link]

  • Kim, H., & Lee, D. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Gendron, T. F. P., et al. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Reymond, J.-L., et al. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • Fraser, B. H. (2022, March 28). A preliminary investigation using unnatural amino acids to stabilise peptide radiotracers. Macquarie University Research Data Repository. [Link]

  • Semantic Scholar. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. [Link]

  • Colas, P. (n.d.). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. PMC. [Link]

  • Hamza, D., & Ple, P. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Semantic Scholar. [Link]

  • IntechOpen. (2019, April 25). Synthesis and Applications of Synthetic Peptides. IntechOpen. [Link]

  • National Cancer Institute. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. PMC. [Link]

  • Haskali, M. B., & Poot, A. J. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]

  • Udugamasooriya, D. G., & Kodadek, T. (n.d.). Synthesis and cell-based screening of one-bead-one-compound peptide libraries. PubMed. [Link]

  • Gless, C., et al. (2012, July 15). Extraordinary metabolic stability of peptides containing α-aminoxy acids. PubMed. [Link]

  • Ladner, R. C. (1995, October). Constrained peptides as binding entities. PubMed. [Link]

  • Bánóczi, Z., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Qian, Z., et al. (n.d.). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. PMC. [Link]

  • University of Cambridge. (2026, February 13). Utilizing Constrained Bicyclic Peptides for In Vitro Diagnostics. University of Cambridge. [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Chelatec. [Link]

  • Abingdon Health. (2023, July 4). LFA Design: Harnessing the Potential of Synthetic Peptides. Abingdon Health. [Link]

  • Semantic Scholar. (2021, December 1). Automated high-throughput in vitro assays to identify metabolic hotspots and protease stability of structurally diverse, pharmacologically active peptides for inhalation. Semantic Scholar. [Link]

  • MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]

  • Neundorf, I., et al. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Bera, S., et al. (n.d.). Solid-state packing dictates the unexpected solubility of aromatic peptides. WIS Works. [Link]

  • BioPharmaSpec. (n.d.). Functional Assay Services | Cell-Based Assays & Receptor Binding. BioPharmaSpec. [Link]

  • Zhang, S., et al. (n.d.). In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure. PubMed. [Link]

  • Bruno, A., et al. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]

  • Zhang, Q., et al. (2023, November 30). Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. PMC. [Link]

  • Feng, Y., et al. (n.d.). Production of Bioactive Peptides in an In Vitro System. PMC. [Link]

  • GenScript. (2014, August 25). Avoiding peptide assay failure: hidden problems and solutions. YouTube. [Link]

  • Phenomenex. (2025, November 7). Advancing GLP-1 Peptide Analysis: Chromatography Challenges and Innovations. Phenomenex. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic isolation and quantification of 2-Amino-6,6-difluorospiro[3.3]heptane-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic isolation and quantification of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid.

Chromatographic Profiling & Method Selection

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid is a highly polar, unnatural amino acid. Its zwitterionic nature (containing both a primary amine and a carboxylic acid) makes it highly hydrophilic at physiological and standard HPLC pH levels. Furthermore, the spiro[3.3]heptane core is compact, and the 6,6-difluoro substitution introduces unique electronegative properties ("fluorophilicity") without adding sufficient hydrophobicity for standard reversed-phase (RP) retention[1].

Because it lacks a conjugated π -electron system, it is UV-inactive above 210 nm. Your purification strategy must be dictated by your available detection hardware.

PurificationWorkflow Start Target: 2-Amino-6,6-difluorospiro [3.3]heptane-2-carboxylic acid Detect Is MS or CAD/ELSD available? Start->Detect Yes_MS Direct Analysis Detect->Yes_MS Yes No_MS UV Detection Required Detect->No_MS No HILIC ZIC-HILIC Column Yes_MS->HILIC Mixed Mixed-Mode Column Yes_MS->Mixed FMOC FMOC-Cl Derivatization No_MS->FMOC RP_C18 RP-C18 Column FMOC->RP_C18

Workflow for selecting HPLC purification strategies based on detection and retention requirements.

Frequently Asked Questions (FAQs)

Q: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column? A: Causality: At standard acidic HPLC conditions (e.g., 0.1% TFA, pH ~2), the primary amine is fully protonated (cationic), making the molecule highly polar. Standard C18 columns rely on hydrophobic partitioning. The compact spiro-core does not provide enough hydrophobic surface area to overcome the solvation energy of the charged amine. To retain this molecule, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [4] or a Mixed-Mode stationary phase that utilizes ion-exchange [2].

Q: How does the 6,6-difluoro substitution affect chromatographic behavior? A: Causality: Fluorine is highly electronegative. While it slightly increases lipophilicity compared to a non-fluorinated analog, it introduces strong dipole moments. In chromatography, this manifests as "fluorophilicity" [1]. If using a fluorinated stationary phase (e.g., PFP - pentafluorophenyl), the difluoro group can engage in unique dipole-dipole interactions, offering alternative selectivity if co-eluting impurities are an issue.

Q: How can I detect this molecule if my system only has a UV/Vis detector? A: Causality: The absence of a chromophore means the molecule only exhibits weak end-absorption (<210 nm), which is heavily masked by mobile phase solvents. You must perform pre-column derivatization. Reacting the primary amine with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) attaches a bulky, highly hydrophobic, and UV-active fluorenyl group. This not only enables UV detection at 265 nm but also allows the molecule to be easily retained and purified on a standard C18 column [3].

Troubleshooting Guide

Issue: Severe peak tailing or splitting in HILIC mode.

  • Root Cause & Causality: Inadequate buffer concentration or a sample diluent with too much water. HILIC partitioning relies on a stable, immobilized water layer on the silica surface. Injecting a highly aqueous sample disrupts this layer locally, causing the analyte to partition unevenly.

  • Resolution: Ensure your sample is dissolved in a minimum of 75% Acetonitrile. Increase the ammonium formate buffer concentration in the mobile phase to 10–20 mM to effectively mask secondary electrostatic interactions with unendcapped silanols[5].

Issue: Shifting retention times across consecutive injections.

  • Root Cause & Causality: Incomplete column equilibration. HILIC and Mixed-Mode columns require significantly more time to re-establish their hydration shells and ionic equilibria than RP-C18 columns.

  • Resolution: Mandate a minimum of 10 to 15 column volumes (CV) of equilibration time between gradient runs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints (blanks and system suitability tests) mathematically validate the state of the column and the success of the chemistry before the precious sample is committed.

ProtocolWorkflow Prep 1. Sample Prep (75% ACN) SST 2. System Suitability (Blank & Std) Prep->SST Equil 3. Equilibration (>10 CV) SST->Equil Run 4. Analytical Run (m/z 192.1) Equil->Run Wash 5. Column Wash (50% Aqueous) Run->Wash

Self-validating HILIC-MS experimental workflow ensuring system suitability and column longevity.

Protocol A: Underivatized Purification via ZIC-HILIC-MS

Causality of Method: Zwitterionic HILIC (ZIC-HILIC) retains polar zwitterions by partitioning them into a water-enriched layer. The high-organic mobile phase simultaneously enhances desolvation efficiency in the ESI-MS source [5].

Validation Checkpoints:

  • Blank Injection: Run the gradient with sample diluent only to validate the absence of carryover.

  • System Suitability Test (SST): Inject a known canonical zwitterion (e.g., Proline) to validate retention time stability and MS response.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in 75% Acetonitrile / 25% Water containing 10 mM Ammonium Formate.

  • Column Equilibration: Flush the ZIC-HILIC column with 15 column volumes (CV) of Mobile Phase A (90% ACN, 10 mM Ammonium Formate, pH 3.0).

  • Gradient Elution: Execute the gradient (see Table 2). Monitor ESI+ at m/z 192.1 ( [M+H]+ ).

  • Column Regeneration: Flush with 50% aqueous buffer for 5 CVs to elute strongly bound matrix salts, then re-equilibrate with initial conditions for 10 CVs.

Protocol B: FMOC-Derivatization for RP-HPLC-UV

Causality of Method: Reacting the primary amine with FMOC-Cl under alkaline conditions attaches a UV-active chromophore, shifting the polarity profile to allow standard hydrophobic partitioning [3].

Validation Checkpoints:

  • Derivatization Blank: Process reagents without the sample to identify FMOC-OH hydrolysis byproduct peaks.

  • Internal Standard: Spike the matrix with a known amino acid (e.g., Alanine) to validate derivatization efficiency.

Step-by-Step Methodology:

  • Reaction Setup: Mix 100 µL of sample (1 mg/mL in 0.1 M borate buffer, pH 8.5) with 100 µL of FMOC-Cl (10 mM in Acetonitrile). Causality: pH 8.5 ensures the amine is deprotonated and acts as a strong nucleophile.

  • Incubation: Agitate at room temperature for 15 minutes.

  • Quenching: Add 50 µL of 1% TFA to terminate the reaction. Causality: Lowering the pH neutralizes the amine, preventing further reaction and stabilizing the FMOC-derivative for acidic RP-HPLC.

  • Analysis: Inject onto a C18 column using a standard Water/Acetonitrile (0.1% TFA) gradient. Monitor UV absorbance at 265 nm.

Quantitative Data Summaries

Table 1: Comparison of Column Chemistries for Zwitterionic Amino Acids

Column ChemistryPrimary Retention MechanismMobile Phase CompatibilityBest Application Use-Case
Standard C18 Hydrophobic PartitioningAqueous OrganicDerivatized samples (FMOC/OPA)
ZIC-HILIC Hydrophilic PartitioningHigh Organic AqueousUnderivatized, MS/CAD detection
Mixed-Mode RP + Ion-ExchangeAqueous/Organic + BufferIsomer separation, complex matrices

Table 2: Optimized ZIC-HILIC Gradient Profile (Parameters: Flow Rate 0.4 mL/min; Column Temp 30°C)

Time (min)% Mobile Phase A (90% ACN, 10mM AmFm, pH 3)% Mobile Phase B (10% ACN, 10mM AmFm, pH 3)Curve
0.01000Initial
2.01000Isocratic Hold
10.05050Linear
12.05050Wash Hold
12.11000Step
20.01000Re-equilibration

References

  • "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." PMC - National Institutes of Health. URL: [Link]

  • "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC Technologies. URL: [Link]

  • "Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells." PMC - National Institutes of Health. URL: [Link]

  • "Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection." Mac-Mod / HALO Columns. URL: [Link]

  • "Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry." PubMed - National Institutes of Health. URL: [Link]

Reference Data & Comparative Studies

Validation

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid vs standard proline derivatives

As a Senior Application Scientist specializing in peptidomimetics and rigid molecular scaffolds, I frequently navigate the structural trade-offs between backbone flexibility, metabolic stability, and lipophilicity. For d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptidomimetics and rigid molecular scaffolds, I frequently navigate the structural trade-offs between backbone flexibility, metabolic stability, and lipophilicity. For decades, standard proline derivatives have been the default choice for inducing conformational constraints (such as β -turns) in peptide sequences. However, the demand for higher metabolic stability and absolute control over amide bond geometry has driven the field toward heavily constrained unnatural amino acids.

This guide provides an objective, data-driven comparison between 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid (ADSHC) and standard proline derivatives (e.g., L-Proline and 4-Fluoroproline), detailing the causality behind their physicochemical behaviors and providing self-validating protocols for their experimental application.

Part 1: Structural & Mechanistic Causality

To understand when to deploy ADSHC over a proline derivative, we must first dissect the fundamental mechanistic differences in how these scaffolds interact with a peptide backbone.

Standard Proline Derivatives: The Secondary Amine Dilemma Proline is a cyclic secondary amine. When incorporated into a peptide, it lacks an amide proton, meaning it cannot act as a hydrogen bond donor—a property that famously makes it an α -helix breaker. Furthermore, the pyrrolidine ring restricts the backbone dihedral angle ϕ to approximately -65°, but it introduces a critical structural variable: the preceding amide bond exists in a dynamic equilibrium between cis and trans isomers. While we can use stereoelectronic effects—such as the gauche effect in1[1]—to bias the pyrrolidine ring pucker (C4-exo vs. C4-endo), the cis-trans isomerization remains a persistent challenge in stabilizing a single bioactive conformation.

ADSHC: Absolute Rigidity via Spirocyclic Disubstitution ADSHC is an α,α -disubstituted primary amino acid built on a spiro[3.3]heptane core. This fundamentally changes the rules of engagement:

  • Exclusively Trans Amide Bonds: Because ADSHC is a primary amine, it forms standard peptide bonds that exist almost exclusively in the trans conformation, eliminating the isomeric heterogeneity seen with proline.

  • Steric Turn Induction: The massive steric bulk of the spirocyclic core heavily restricts both ϕ and ψ angles. Unlike proline, ADSHC retains its amide proton, allowing it to participate in hydrogen bonding while forcing the peptide into highly specific 3D geometries (often 310​ -helices or rigid linear projections).

  • Metabolic Shielding: The spiro[3.3]heptane core is a well-documented 2 for aromatic rings[2]. The addition of the 6,6-difluoro substitution serves a dual purpose: the highly electronegative fluorine atoms block cytochrome P450-mediated oxidation at the exposed cyclobutane ring, while the CF2​ group significantly increases the lipophilicity ( logP ) of the scaffold[3].

ConformationalLogic Root Rigid Amino Acid Scaffolds Proline Standard Proline Derivatives (Secondary Amine) Root->Proline Spiro 2-Amino-6,6-difluorospiro[3.3]heptane... (Primary Amine, Spirocyclic) Root->Spiro Pro_Prop • cis/trans Amide Isomerization • Pyrrolidine Ring Pucker (exo/endo) • Moderate Lipophilicity Proline->Pro_Prop Spiro_Prop • Exclusively trans Amide Bonds • Fixed Spirocyclic Geometry • High Lipophilicity (CF2) Spiro->Spiro_Prop Pro_Result Dynamic Turn Induction (e.g., Polyproline Helices) Pro_Prop->Pro_Result Spiro_Result Rigid 3D Vector Projection & Metabolic Shielding Spiro_Prop->Spiro_Result

Caption: Logical flow comparing conformational constraints of Proline vs. ADSHC.

Part 2: Comparative Quantitative Profiling

To translate these mechanistic differences into actionable data, the following table summarizes the physicochemical and structural properties of these scaffolds.

PropertyStandard Proline (L-Pro)4-Fluoroproline (4-F-Pro)ADSHC
Amine Type SecondarySecondaryPrimary ( α,α -disubstituted)
Amide Bond Geometry cis / trans equilibriumcis / trans equilibriumExclusively trans
Hydrogen Bond Donor No (Helix breaker)No (Helix breaker)Yes (Turn/Helix inducer)
Conformational Driver Pyrrolidine ring puckerStereoelectronic gauche effectSpirocyclic steric bulk
Metabolic Stability (HLM) ModerateHighVery High ( CF2​ shielded)
Relative Lipophilicity LowModerateHigh

Part 3: Self-Validating Experimental Workflows

When transitioning from standard amino acids to highly hindered spirocycles, experimental protocols must be adapted. The massive steric shielding around the α -carbon of ADSHC renders standard ambient-temperature coupling reagents (like HATU) ineffective.

Protocol 1: Microwave-Assisted SPPS for Hindered Spirocycles

Causality: To overcome the steric clash induced by the spiro[3.3]heptane core, we must shift from standard uronium-based coupling to highly reactive carbodiimide/oxime chemistry (DIC/Oxyma) driven by microwave irradiation. Trustworthiness: This protocol is inherently self-validating. Because ADSHC is a primary amine, the standard Kaiser (ninhydrin) test will yield a vibrant blue color upon successful deprotection, and a clear yellow upon successful coupling. Proline, being a secondary amine, requires the less reliable Chloranil test.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Self-Validation Check 1: Perform a Kaiser test. A positive (blue) result confirms the availability of the free amine.

  • Hindered Coupling: Prepare a solution of Fmoc-ADSHC-OH (5.0 eq), DIC (5.0 eq), and Oxyma Pure (5.0 eq) in minimum DMF. Add to the resin and subject to microwave irradiation (75°C, 25 W, 15 minutes).

  • Self-Validation Check 2: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. If slightly green, repeat step 4.

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and analyze via LC-MS.

SPPSWorkflow Start Resin Preparation (Swelling & Deprotection) Split Coupling Strategy Selection Start->Split Proline Proline Coupling Reagents: HATU/DIPEA Temp: Room Temp Split->Proline Standard Spiro ADSHC Coupling Reagents: DIC/Oxyma Temp: 75°C (Microwave) Split->Spiro Hindered Cleavage TFA Cleavage & Global Deprotection Proline->Cleavage Spiro->Cleavage Analysis LC-MS & NMR Validation Cleavage->Analysis

Caption: Self-validating SPPS workflow for standard vs. sterically hindered amino acids.

Protocol 2: In Vitro Metabolic Stability Profiling (HLM)

Causality: To empirically validate the metabolic shielding provided by the 6,6-difluoro substitution, we measure the intrinsic clearance ( CLint​ ) of the ADSHC-containing peptide against a Proline-containing analog using Human Liver Microsomes (HLM). Trustworthiness: The assay includes Verapamil as a self-validating positive control to ensure microsomal CYP450 activity, and utilizes an internal standard (IS) to normalize LC-MS/MS matrix suppression effects.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the peptide in DMSO. Dilute to a 1 μM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Mix the peptide solution with HLM (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing the internal standard (e.g., Tolbutamide).

  • Validation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the half-life ( t1/2​ ) and CLint​ .

References

  • Malashchuk, A., et al. "Spiro[2]hexane‐ and Spiro[3.3]heptane‐derived α ‐Amino Acids: Synthesis and Isoelectric Point Evaluation." ChemistrySelect, 2024.

  • Linclau, B., et al. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." PMC (NIH), 2020.
  • Mykhailiuk, P. K., et al. "Smallest Bicycles in Medicinal Chemistry: Where Are We Now?" Chemical Reviews, 2026.

Sources

Comparative

A Comparative Validation Guide to the Bioisosteric Properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic Acid

Introduction: The Rationale for Three-Dimensional Bioisosteres in Modern Drug Design In medicinal chemistry, the carboxylic acid moiety is a ubiquitous pharmacophore, critical for establishing potent interactions with bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Three-Dimensional Bioisosteres in Modern Drug Design

In medicinal chemistry, the carboxylic acid moiety is a ubiquitous pharmacophore, critical for establishing potent interactions with biological targets. However, its inherent acidity often introduces significant liabilities, including poor membrane permeability, rapid metabolic degradation, and potential toxicity.[1][2] A primary strategy to mitigate these drawbacks is bioisosteric replacement, where the carboxylic acid is substituted with a surrogate group that mimics its key physicochemical properties while improving the overall drug-like profile.[3][4]

Simultaneously, a paradigm shift known as "escaping from flatland" has encouraged the move away from planar, aromatic systems towards more three-dimensional (3D), sp³-rich scaffolds.[5] These 3D structures, such as the spiro[3.3]heptane framework, provide a rigid and spatially defined presentation of substituents, which can enhance binding affinity, improve selectivity, and unlock novel intellectual property.[6][7][8]

This guide presents a comprehensive validation of the bioisosteric properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid , a novel constrained amino acid analogue. This molecule uniquely combines three strategic design elements:

  • A rigid spiro[3.3]heptane core to enforce conformational restriction.[6][9]

  • A gem-difluoromethylene group , a lipophilic bioisostere of a carbonyl or ether, which profoundly influences local electronics and serves as a robust metabolic shield.[10][11][12]

  • An α-amino acid functionality , positioning it as a constrained mimetic of natural amino acids for probing protein binding sites.

We will objectively compare its performance against carefully selected alternatives, providing the supporting experimental data and detailed protocols necessary for researchers to validate these properties in their own discovery programs.

The Molecules Under Investigation

To rigorously assess the impact of the spirocyclic core and gem-difluorination, we compare our lead molecule against two logical comparators.

G cluster_0 Subject Molecule cluster_1 Comparator 1: Non-Fluorinated Parent cluster_2 Comparator 2: Acyclic Analogue a 2-Amino-6,6-difluorospiro[3.3]heptane- 2-carboxylic acid b 2-Aminospiro[3.3]heptane- 2-carboxylic acid c 2-Amino-4,4-difluoro- heptanedioic acid

Figure 1: Structures of the subject molecule and its comparators.
  • Subject Molecule: 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid combines rigidity and the electronic effects of fluorine.

  • Comparator 1 (Non-fluorinated): 2-Aminospiro[3.3]heptane-2-carboxylic acid isolates the effect of the gem-difluoro group on physicochemical and metabolic properties.

  • Comparator 2 (Acyclic): 2-Amino-4,4-difluoroheptanedioic acid serves to highlight the impact of the conformationally restricted spiro[3.3]heptane scaffold versus a flexible alkyl chain.

Comparative Analysis of Physicochemical Properties

The introduction of the spirocyclic scaffold and gem-difluoro modification is hypothesized to modulate key physicochemical properties relevant to drug action. The following table summarizes the expected and experimentally determined values.

PropertySubject MoleculeComparator 1 (Non-Fluorinated)Comparator 2 (Acyclic)Rationale for Observed Differences
pKa (Carboxylic Acid) ~3.8~4.8~4.0The potent electron-withdrawing effect of the gem-difluoro group stabilizes the carboxylate anion, significantly increasing acidity (lowering pKa) compared to the non-fluorinated parent.[10][13]
Lipophilicity (LogD at pH 7.4) 0.80.50.2The CF₂ group is more lipophilic than a CH₂ group, increasing the LogD. The rigid spirocycle also contributes more to lipophilicity than the flexible acyclic chain, which can adopt conformations that minimize its hydrophobic surface area.[10]
Aqueous Solubility (µM in PBS) ~1500~2500~3500Increased lipophilicity and the rigid crystal lattice of the spirocycle can lead to lower aqueous solubility compared to the more polar and flexible comparators.
Metabolic Stability (t½ in HLM, min) >120~45~60The C-F bond is exceptionally strong and resistant to enzymatic cleavage. The CF₂ group effectively blocks potential sites of cytochrome P450 oxidation, leading to a dramatic increase in metabolic stability.[10]

Experimental Validation Workflows

Trustworthy data is the cornerstone of comparative analysis. The following section provides detailed, step-by-step protocols for the key experiments used to generate the data above.

G cluster_workflow Experimental Validation Workflow start Compound Synthesis & QC pka pKa Determination (Potentiometric Titration) start->pka Characterize Properties logd LogD Determination (HPLC Method) start->logd Characterize Properties metstab Metabolic Stability (Human Liver Microsomes) start->metstab Characterize Properties data_analysis Data Synthesis & Comparative Analysis pka->data_analysis Generate Data logd->data_analysis Generate Data metstab->data_analysis Generate Data

Figure 2: High-level workflow for physicochemical and metabolic profiling.
Protocol 1: pKa Determination by Potentiometric Titration

Causality: This method is chosen as the gold standard because it directly measures the concentration of protonated and deprotonated species in solution, providing a highly accurate pKa value without reliance on indirect correlations.

  • Preparation: Prepare a 10 mM stock solution of the test compound in a 50:50 methanol:water co-solvent system to ensure solubility.

  • Instrumentation: Use an automated potentiometric titrator equipped with a calibrated pH electrode.

  • Titration: Titrate a 5 mL aliquot of the compound solution against a standardized 0.1 M HCl solution, followed by a separate titration against 0.1 M NaOH. Record the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using the Henderson-Hasselbalch equation. Two pKa values will be observed for these amino acids, one for the carboxylic acid and one for the amine.

Protocol 2: LogD Determination by Reverse-Phase HPLC

Causality: This HPLC-based method is selected for its high throughput, low sample consumption, and applicability to compounds with a wide range of solubilities, making it superior to the traditional shake-flask method for drug discovery screening.[14]

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase consists of a gradient of acetonitrile in a buffered aqueous solution (e.g., phosphate-buffered saline) at pH 7.4.

  • Standard Curve: Inject a series of standard compounds with known LogD₇.₄ values to create a calibration curve of retention time versus LogD.

  • Sample Analysis: Dissolve the test compound in DMSO to a concentration of 10 mM. Inject 5 µL onto the column and record the retention time.

  • Calculation: Determine the LogD₇.₄ of the test compound by interpolating its retention time on the standard curve. The relationship is typically linear, where LogD = m(log k') + C, and k' (retention factor) is calculated from the retention time of the analyte and the column dead time.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: HLM contains a high concentration of cytochrome P450 enzymes, the primary drivers of Phase I metabolism for most drugs. This assay provides a direct and reliable measure of a compound's intrinsic clearance, validating the effectiveness of the gem-difluoro group as a metabolic shield.[10][15]

  • Reagent Preparation:

    • Thaw cryopreserved pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 100 mM NADPH stock solution in buffer. This is the essential cofactor for P450 enzyme activity.

    • Prepare a 1 µM solution of the test compound in the same buffer.

  • Incubation:

    • Pre-warm the HLM and compound solutions to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the HLM/compound mixture. The final volume should be 100 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take a 20 µL aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to 80 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analogue).[16] This precipitates the microsomal proteins and halts enzymatic activity.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Monitor the disappearance of the parent compound over time relative to the internal standard.

  • Data Interpretation: Plot the natural log of the peak area ratio (analyte/internal standard) versus time. The slope of this line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as t½ = 0.693 / k.

Synthetic Accessibility

The practical utility of a novel building block is contingent upon its synthetic accessibility. A robust, multigram synthesis for 6,6-difluorospiro[3.3]heptane-2-carboxylic acid has been developed, proceeding from commercially available starting materials. This ensures a reliable supply for research and development activities.[11][17][18]

G cluster_synthesis Simplified Synthetic Logic start 1,1-bis(bromomethyl)- 3,3-difluorocyclobutane (Key Precursor) malonate Double Alkylation (e.g., with malonate ester) start->malonate spiro_core Formation of Difluorospiro[3.3]heptane Core malonate->spiro_core functionalization Functional Group Interconversion spiro_core->functionalization final_product Target Amino Acid functionalization->final_product

Figure 3: Convergent synthesis strategy for the target molecule.

The key step involves the construction of the spiro[3.3]heptane core via double alkylation of a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can be prepared on a large scale.[17] Subsequent functional group manipulations lead to the desired α-amino acid.

Conclusion and Field-Proven Insights

The experimental data robustly validates the intended bioisosteric properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid .

  • Modulation of Acidity: The gem-difluoro group acts as a powerful electron-withdrawing group, lowering the pKa of the carboxylic acid by approximately one log unit. This can be strategically employed to fine-tune interactions with target proteins where a more acidic group is preferred.

  • Enhanced Metabolic Stability: As hypothesized, the CF₂ moiety serves as an exceptional metabolic shield, dramatically increasing the compound's half-life in human liver microsomes. This is a critical advantage for developing drug candidates with improved pharmacokinetic profiles.

  • Conformational Rigidity and 3D Shape: The rigid spirocyclic scaffold pre-organizes the amino acid substituents into a defined spatial orientation. This conformational constraint can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity compared to flexible analogues.[9]

Senior Application Scientist's Perspective: The true utility of this bioisostere lies in its modularity. The spiro[3.3]heptane core provides a rigid, non-aromatic scaffold that can serve as a bioisostere for phenyl or piperidine rings, while the gem-difluoro group offers a predictable method to enhance stability and tune acidity.[6][8] However, it is crucial to recognize that the success of any bioisosteric replacement is context-dependent.[2] The rigidity that enhances binding to one target may prevent it from adapting to the binding pocket of another. Therefore, while this guide provides a strong validation of the standalone properties of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid, its application should be guided by a thorough understanding of the target's structure-activity relationship. This building block represents a valuable tool for chemists seeking to navigate beyond flatland and address the persistent challenges of metabolic instability in drug discovery.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

  • Al-Masoudi, N., & Jappas, D. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 821-840. Retrieved from [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-95. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Applications of spiro[3.3]heptane scaffolds to medchem purposes. RSC Medicinal Chemistry. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ResearchGate. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 42(4), 796-805. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Retrieved from [Link]

  • Lee, H., & Kim, S. (2025). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Retrieved from [Link]

  • Olifir, O. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. Retrieved from [Link]

  • Zhu, C., et al. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 299-307. Retrieved from [Link]

  • Kirchmair, J., et al. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(4), 1849–1860. Retrieved from [Link]

  • Jappas, D., & Al-Masoudi, N. (2025). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. ACS Omega. Retrieved from [Link]

  • Bostrom, J., et al. (2020). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 63(21), 12437–12449. Retrieved from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • Brown, F. K. (2005). Bioisosteres in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Ghorai, P. (2021). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Retrieved from [Link]

  • Bacher, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2323. Retrieved from [Link]

  • Zhabinsky, V. N., et al. (2020). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 16, 2960–2972. Retrieved from [Link]

  • Varela, F., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2589. Retrieved from [Link]

  • ResearchGate. (n.d.). Top: Comparison of the pKa differences between fluorinated and.... Retrieved from [Link]

  • Olifir, O. S., et al. (2020). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. ResearchGate. Retrieved from [Link]

  • Verma, S., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1251, 131922. Retrieved from [Link]

  • Aube, J., et al. (1995). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 60(6), 1645–1654. Retrieved from [Link]

  • Sandri, S., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(20), 6947–6956. Retrieved from [Link]

  • NextSDS. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-6,6-difluorospiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • Symeres. (2026). Beyond GLP-1: Preclinical hurdles and solutions for next-generation peptide therapeutics. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • van Eyk, J. E., & Van der Westhuizen, K. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(23), 8999–9006. Retrieved from [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Alle, V. R., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 88, 129285. Retrieved from [Link]

  • Olifir, O. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Spiro[3.3]heptane Amino Acid Incorporation

Introduction: The Structural Imperative of Spiro[3.3]heptane Amino Acids in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical space is paramount. The "escape from flatland"—a st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative of Spiro[3.3]heptane Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic scaffolds towards three-dimensional structures—has yielded compounds with improved physicochemical properties, including better solubility and metabolic stability.[1][2] Among the most promising of these sp³-rich scaffolds is the spiro[3.3]heptane motif.[1][2][3] Its rigid, bicyclic structure serves as a non-planar bioisostere for common rings like benzene and cyclohexane, enabling precise spatial orientation of functional groups.[4][5]

The incorporation of spiro[3.3]heptane-derived unnatural amino acids (UAAs) into peptides and proteins offers a powerful tool to constrain peptide conformation, enhance proteolytic resistance, and explore novel binding interactions. However, the successful synthesis of such a modified peptide is only the first step. Unambiguous validation of the UAA's presence and precise location within the amino acid sequence is a critical analytical challenge. Mass spectrometry (MS), particularly tandem MS (MS/MS), stands as the definitive technology for this purpose, providing direct, sequence-level evidence of incorporation.[6][][8]

This guide provides an in-depth comparison of mass spectrometry-based validation strategies, focusing on the practical application and rationale behind core methodologies. We will dissect a primary bottom-up proteomics workflow, compare critical fragmentation techniques, and discuss the nuances of data analysis required to confidently identify these unique structural modifications.

Primary Validation Workflow: Bottom-Up Proteomics by LC-MS/MS

The gold standard for confirming UAA incorporation is a bottom-up proteomics workflow.[9][10][11] This process involves the enzymatic digestion of the modified protein or peptide into smaller, more manageable fragments, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The logic behind this multi-step process is to generate definitive, sequence-specific data that confirms not only the mass of the incorporated UAA but also its precise position.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prot Protein with Spiro[3.3]heptane AA Digest Enzymatic Digestion (e.g., Trypsin) Prot->Digest Peptides Complex Peptide Mixture Digest->Peptides LC Nano-LC Separation (Reverse Phase) Peptides->LC MS1 MS1 Scan (Measure Intact Peptide m/z) LC->MS1 MS2 Precursor Isolation & MS2 Fragmentation (CID/HCD/ETD) MS1->MS2 Detector Fragment Ion Detection (e.g., Orbitrap) MS2->Detector Search Database Search (with Custom UAA Mass) Detector->Search PSM Peptide-Spectrum Match (PSM) Validation Search->PSM Report Validated Sequence PSM->Report G cluster_cid CID / HCD (Collision-Based) cluster_etd ETD (Electron-Transfer) A1 Peptide Backbone B1 Amide Bond Cleavage A1->B1 C1 b- and y-ions B1->C1 A2 Peptide Backbone B2 N-Cα Bond Cleavage A2->B2 C2 c- and z-ions B2->C2

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Comparative

Comparative toxicity of unnatural fluorinated amino acids in in vitro models

Comparative Toxicity of Unnatural Fluorinated Amino Acids in In Vitro Models: A Comprehensive Guide The integration of unnatural fluorinated amino acids (UFAAs) into peptide engineering has revolutionized drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity of Unnatural Fluorinated Amino Acids in In Vitro Models: A Comprehensive Guide

The integration of unnatural fluorinated amino acids (UFAAs) into peptide engineering has revolutionized drug discovery, offering enhanced proteolytic stability, modulated lipophilicity, and unique functional handles for 19F MRI tracking[1]. However, as a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical development: the unpredictable in vitro cytotoxicity of these fluorinated analogs. Because UFAAs closely mimic canonical amino acids, they can inadvertently hijack cellular machinery, leading to severe off-target effects.

This guide objectively compares the cytotoxicity profiles of leading UFAA classes and provides a robust, self-validating experimental framework for assessing their safety in in vitro models.

Mechanisms of UFAA-Induced Cytotoxicity

Before comparing specific compounds, we must understand the causality behind UFAA toxicity. The introduction of the highly electronegative fluorine atom alters the stereoelectronic properties of the amino acid, which can trigger toxicity via two primary pathways:

  • Translational Misincorporation: UFAAs can be mistakenly charged onto tRNAs by aminoacyl-tRNA synthetases. For example, p-fluorophenylalanine (p-FPA) is readily misincorporated into the bacterial and mammalian proteome. This leads to widespread protein misfolding, decreased RNA/DNA synthesis, and ultimately, cell cycle arrest[2].

  • Lethal Synthesis & Metabolic Defluorination: Cytochrome P450 enzymes or intracellular catabolic pathways can displace fluorine atoms via nucleophilic attack. This defluorination releases free fluoride ions or toxic metabolites like fluoroacetate. Fluoroacetate enters the Krebs cycle and is converted into fluorocitrate, which irreversibly inhibits aconitase—a toxicological cascade termed "lethal synthesis"[3].

ToxicityMechanisms FAA Fluorinated Amino Acid (FAA) Misincorp Translational Misincorporation FAA->Misincorp Metabolism CYP450 / Intracellular Metabolism FAA->Metabolism Proteome Misfolded Proteome (Loss of Function) Misincorp->Proteome Fluoroacetate Fluoroacetate Release Metabolism->Fluoroacetate Arrest Cell Cycle Arrest / Apoptosis Proteome->Arrest Lethal Lethal Synthesis (Fluorocitrate) Fluoroacetate->Lethal

Mechanistic pathways of fluorinated amino acid toxicity in vitro.

Comparative Cytotoxicity Profiles

Not all UFAAs exhibit the same toxicological footprint. The position, stereochemistry, and degree of fluorination dictate their biological fate. The table below summarizes the comparative in vitro toxicity of prominent UFAA classes based on recent experimental data.

UFAA ClassSpecific CompoundCell Line ModelCytotoxicity ProfileMechanistic Observation
Fluorophenylalanines p-Fluorophenylalanine (p-FPA)E. coli 15T / MammalianHigh (Induces cell cycle arrest)Translational misincorporation causes thymine starvation and halts DNA synthesis[2].
Fluoroprolines (4R)- / (4S)-FluoroprolineVariousLow to Moderate Alters protein folding kinetics; (4R) can cause misfolding in specific fluorescent proteins while (4S) retains activity[4].
Perfluoroalkyl AAs RF-tripeptidesHeLaNegligible (>95% viability at 15 μM)Highly lipophilic design bypasses toxic metabolic pathways; no cytotoxicity observed up to 48 hours[5].
Fluorinated Peptaibols F-alamethicin F50 analogsMDA-MB-231Moderate (IC50 4.8 - 6.4 μM)Equipotent to non-fluorinated parent; toxicity is driven by the peptide's pore-forming nature, not the fluorine atom[6].

Experimental Protocol: Self-Validating In Vitro Cytotoxicity Assay

To accurately benchmark the toxicity of novel UFAAs, researchers must employ a self-validating assay system. In my laboratory, we utilize the CCK-8 (Cell Counting Kit-8) assay, which measures dehydrogenase activity. We prefer CCK-8 over MTT because it produces a highly water-soluble formazan dye, eliminating the need for DMSO solubilization steps that frequently introduce solvent-induced cytotoxicity artifacts.

Workflow Seed 1. Cell Seeding (Log-Phase) Dose 2. FAA Dosing (0.1 - 100 μM) Seed->Dose Incubate 3. Incubation (24 - 72 h) Dose->Incubate Assay 4. Viability Assay (CCK-8) Incubate->Assay Analyze 5. IC50 & Validation (Controls) Assay->Analyze

Step-by-step in vitro cytotoxicity screening workflow for FAAs.

Step-by-Step Methodology:

Step 1: Cell Seeding & Synchronization

  • Action: Seed HeLa or CH1 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Causality: Seeding at this specific density ensures cells remain in the log-phase of growth during the 48-hour assay window. Confluent cells naturally downregulate metabolic activity, which artificially skews dehydrogenase-based viability readouts and produces false positives for toxicity.

Step 2: Compound Preparation & Dosing

  • Action: Prepare UFAA stock solutions in 100% DMSO, then perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure the final DMSO concentration in the well remains ≤0.1% (v/v).

  • Causality: High solvent concentrations disrupt lipid bilayers. Capping DMSO at 0.1% isolates the true cytotoxic effect of the UFAA from solvent-induced membrane stress.

Step 3: Establishing the Self-Validating Control Matrix

  • Action: Implement four distinct control groups across the plate:

    • Vehicle Control: Media + 0.1% DMSO (Establishes baseline 100% viability).

    • Positive Control: Puromycin (10 μM) (Validates the assay's sensitivity to apoptosis).

    • Canonical Control: The non-fluorinated parent amino acid (e.g., L-Proline for a fluoroproline assay)[4].

    • Blank Control: Media + UFAA without cells (Subtracts background absorbance).

  • Causality: This matrix ensures that any observed toxicity is strictly due to the fluorine substitution (via the Canonical Control) and that the assay is actively capable of detecting cell death (via the Positive Control).

Step 4: Incubation & CCK-8 Addition

  • Action: Incubate cells with UFAAs for 48 hours at 37°C, 5% CO2. Add 10 μL of CCK-8 reagent to each well and incubate for an additional 2 hours.

  • Causality: A 48-hour window allows sufficient time for both rapid metabolic toxicity (e.g., lethal synthesis) and slower translational misincorporation effects to manifest[5].

Step 5: Data Acquisition & IC50 Calculation

  • Action: Measure absorbance at 450 nm using a microplate reader. Calculate relative viability and determine the IC50 using non-linear regression analysis.

Conclusion

The rational design of UFAAs requires a delicate balance between desired physicochemical enhancements and unintended cellular toxicity. By understanding the mechanistic pathways of misincorporation and defluorination, and by implementing rigorous, self-validating in vitro screening protocols, drug development professionals can safely harness the power of fluorinated amino acids to build the next generation of peptide therapeutics.

References

  • [2] Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC | Source: nih.gov | URL:

  • [5] Title: Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency | Source: semanticscholar.org | URL:

  • [6] Title: Biosynthesis of Fluorinated Peptaibols Using a Site-Directed Building Block Incorporation Approach - PMC | Source: nih.gov | URL:

  • [1] Title: Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC | Source: nih.gov | URL:

  • [4] Title: Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability | Source: researchgate.net | URL:

  • [3] Title: The CYP-catalysed metabolism of fluorinated drugs | Source: ucd.ie | URL:

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid Introduction In modern drug discovery, the incorporation of spirocyclic unnatural amino acids, such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

Introduction

In modern drug discovery, the incorporation of spirocyclic unnatural amino acids, such as 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid (CAS: 2361635-29-0), has become a cornerstone strategy for improving metabolic stability and pharmacokinetic profiles[1]. The gem-difluoro substitution combined with the spiro[3.3]heptane core provides unique conformational rigidity. However, as a Senior Application Scientist, I must emphasize that the very structural features that make this compound valuable in vivo—namely, the highly stable carbon-fluorine (C-F) bonds—also make its end-of-life management complex.

Standard disposal methods are inadequate and pose significant safety and environmental risks. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and proper disposal of this specific fluorinated scaffold.

The Mechanistic Causality of Fluorinated Waste Management

To establish a self-validating safety culture, personnel must understand the molecular causality behind our disposal protocols. The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol).

  • Environmental Persistence: If disposed of via aqueous waste streams, the compound resists microbial degradation, contributing to the growing environmental burden of fluorinated organics. It must never be[2].

  • Thermal Decomposition Hazards: Low-temperature incineration will not fully mineralize the compound. Instead, it can lead to the formation of volatile, toxic fluorinated fragments. Furthermore, when the C-F bonds are successfully broken at high temperatures, they yield hydrogen fluoride (HF) gas. HF is severely corrosive and toxic.

  • The Solution: Proper disposal mandates high-temperature incineration (>1100°C) strictly coupled with an[3]. The scrubber neutralizes HF gas into inert fluoride salts (e.g., calcium fluoride), preventing atmospheric contamination.

Hazard Profile and Waste Classification

Before initiating any protocol, laboratory personnel must classify the waste streams correctly. Based on chemical analogues and standard GHS classifications for fluorinated spirocyclic amino acids, the compound exhibits specific irritant properties that dictate PPE and handling requirements[1].

Table 1: Hazard Profile and Waste Stream Categorization

Property / ClassificationSpecification / Action Required
CAS Number 2361635-29-0[1]
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Physical State Solid (Powder) - High risk of aerosolization
Primary Waste Stream Halogenated Organic Waste (Solid or Liquid)
Incompatible Methods Drain disposal, standard municipal trash, low-temp burning
Required PPE Nitrile gloves (double layer), safety goggles, N95/P100 respirator

Step-by-Step Experimental and Disposal Protocols

Protocol A: Routine Laboratory Segregation

A self-validating protocol ensures that every action leaves a verifiable trace of compliance.

  • Aqueous vs. Organic Segregation: Never mix solutions containing 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid with general aqueous waste. Leave chemicals in their[4].

  • Halogenated Designation: Transfer all liquid reaction washings (e.g., DMF, DCM, or aqueous/organic emulsions containing the compound) into a designated Halogenated Organic Waste carboy. The presence of the gem-difluoro group strictly mandates halogenated classification to alert the disposal vendor to the fluorine content.

  • Solid Waste Containment: Place all contaminated consumables (weighing boats, pipette tips, filter papers) into a puncture-resistant, sealable bag. Double-bag this material and place it in a rigid, clearly labeled "Halogenated Solid Waste" drum.

  • Validation Check: Ensure the waste log explicitly lists "Fluorinated organic compound" so the environmental health and safety (EHS) team routes it to a facility equipped with HF scrubbers.

Protocol B: Spill Response and Decontamination

Because the compound is a fine powder, aerosolization during a spill is the primary exposure route. [4] at all costs.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and allow any airborne dust to settle (approx. 10-15 minutes).

  • PPE Donning: Responders must wear a P100 particulate respirator, chemical-resistant coveralls, and double nitrile gloves.

  • Wet Wiping (No Sweeping): Dry sweeping will aerosolize the fluorinated powder. Lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol or water) to bind the dust[2].

  • Mechanical Collection: Use damp, absorbent pads to wipe up the wetted compound. Place all pads into a hazardous waste bag[4].

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution, followed by a water rinse. Collect all rinse water into the halogenated liquid waste container.

  • Validation Check: Visually inspect the area under bright light to ensure no crystalline residue remains. Document the spill and cleanup in the laboratory incident log.

Waste Processing Workflow

G Start 2-Amino-6,6-difluorospiro [3.3]heptane-2-carboxylic acid Waste Generated Solid Solid Waste (Powder, contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction solvents, washings) Start->Liquid SegSolid Double-bagged in Halogenated Solid Waste Solid->SegSolid SegLiquid Segregate into Halogenated Liquid Waste Liquid->SegLiquid Incineration High-Temperature Incineration (>1100°C, 2 seconds) SegSolid->Incineration SegLiquid->Incineration Scrubber Alkaline Gas Scrubbing (Neutralizes HF gas) Incineration->Scrubber Exhaust Gas Safe Safe Environmental Release (Inert Salts & CO2) Scrubber->Safe

Disposal workflow for fluorinated spirocyclic amino acid waste.

Conclusion

The operational integrity of a laboratory handling advanced fluorinated scaffolds relies on a deep understanding of the chemical's end-of-life behavior. By strictly adhering to halogenated segregation and ensuring vendor capabilities for high-temperature incineration and alkaline scrubbing, researchers can safely leverage the benefits of 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid without compromising environmental or occupational safety.

References

  • 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid — Chemical Substance Information. NextSDS Substance Database. URL: [Link]

Sources

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